molecular formula C9H21NO3 B3047471 Tris(3-hydroxypropyl)amine CAS No. 14002-34-7

Tris(3-hydroxypropyl)amine

Cat. No.: B3047471
CAS No.: 14002-34-7
M. Wt: 191.27 g/mol
InChI Key: NHIRIMBKJDSLBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Notice on Compound Identity: The compound "Tris(3-hydroxypropyl)amine" specified for this page was not located in the searched supplier databases and scientific literature. The information below is based on a closely related structural analog, Tris(2-hydroxypropyl)amine, to provide context on the potential research applications of this compound class. Researchers are interested in alkanolamines like Tris(2-hydroxypropyl)amine for their utility in forming protic alkanolammonium ionic liquids (PAAILs) and protic molten salts . These salts are formed by reacting the hydroxyalkylamine with a protic acid. This class of compounds is characterized by its low complexity of synthesis and is considered to have low environmental impact due to potential biodegradability . A significant area of application for these PAAILs is in biological and molecular biology research , where they can serve as effective buffer agents. Salts derived from similar alkanolamines are part of the "Good's buffers" group, which maintain self-buffering capacity in the physiological pH range, making them valuable for biological research . Furthermore, PAAILs based on Tris(2-hydroxypropyl)ammonium cations have been studied as buffer systems for 68Ga-radiolabeling reactions , which are crucial for preparing radiotracers like [68Ga]Ga-PSMA-11 used in the visualization of prostate cancer with PET imaging . The structural features and hydrogen-bonding interactions within these ionic liquids are key determinants of their physicochemical properties . This product is intended For Research Use Only (RUO) . It is not approved for human or veterinary diagnostic or therapeutic use, nor for use in household products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[bis(3-hydroxypropyl)amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO3/c11-7-1-4-10(5-2-8-12)6-3-9-13/h11-13H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIRIMBKJDSLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCCO)CCCO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00430762
Record name TRIS(3-HYDROXYPROPYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14002-34-7
Record name Tripropanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14002-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TRIS(3-HYDROXYPROPYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Physical and Chemical Properties of Tris(3-hydroxypropyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Distinction

Tris(3-hydroxypropyl)amine (CAS 14002-34-7), also known as 3,3',3''-Nitrilotri-1-propanol , is a tertiary amine featuring three linear 3-hydroxypropyl substituents. While structurally related to the common buffering agent Triethanolamine (TEA), the extension of the alkyl chain from two to three carbons significantly alters its lipophilicity, basicity, and steric profile.[1]

CRITICAL DISTINCTION FOR DRUG DEVELOPMENT PROFESSIONALS: Do not confuse this compound with THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine, CAS 760952-88-3).

  • This compound (CAS 14002-34-7): A simple tertiary amino-alcohol used as a crosslinker, intermediate, and amine-exchange reagent.

  • THPTA (CAS 760952-88-3): A complex ligand used to stabilize Copper(I) in "Click Chemistry" (CuAAC) bioconjugation.

  • Note: this compound is not a precursor to THPTA, nor is it a functional substitute in click chemistry.[1]

Part 2: Chemical Identity and Structural Analysis

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 3,3',3''-Nitrilotripropan-1-ol
CAS Registry Number 14002-34-7
Molecular Formula

Molecular Weight 191.27 g/mol
SMILES OCCCN(CCCO)CCCO
Synonyms Tripropanolamine (ambiguous); this compound; 1,1',1''-Nitrilotri-1-propanol
Structural Visualization

The molecule features a central nitrogen atom with a lone pair, bonded to three flexible propyl chains terminating in primary hydroxyl groups.[1] This


-symmetric structure allows it to act as a tripodal ligand or a crosslinking agent.

ChemicalStructure Figure 1: Structural Connectivity of this compound cluster_arm1 cluster_arm2 cluster_arm3 N N C1a CH2 N->C1a C2a CH2 N->C2a C3a CH2 N->C3a C1b CH2 C1a->C1b C1c CH2 C1b->C1c OH1 OH C1c->OH1 C2b CH2 C2a->C2b C2c CH2 C2b->C2c OH2 OH C2c->OH2 C3b CH2 C3a->C3b C3c CH2 C3b->C3c OH3 OH C3c->OH3

[1]

Part 3: Physical Properties

The physical profile of this compound is characterized by its capacity for extensive hydrogen bonding (3 donors, 4 acceptors), rendering it highly polar and water-soluble.[1]

PropertyValue / DescriptionAnalysis
Physical State Viscous liquid or low-melting solidThe increased chain length (propyl vs. ethyl in TEA) increases flexibility, potentially lowering the melting point compared to branched isomers like Triisopropanolamine (MP 45°C). Commercial samples often appear as waxy solids or supercooled liquids.
Melting Point Not precisely standardized (approx. 20–30°C)Often exists as a supercooled liquid at room temperature due to difficulty in crystallizing the flexible chains.
Boiling Point > 300°C (Predicted)High boiling point due to intermolecular hydrogen bonding.[1] Likely decomposes before boiling at atmospheric pressure.
Solubility Miscible in Water, Ethanol, MethanolThe three hydroxyl groups dominate the solubility profile, making it highly hydrophilic.[1]
Density ~1.05 – 1.10 g/cm³ (Estimated)Slightly denser than water, typical for polyol amines.[1]
pKa (Conjugate Acid) ~ 9.5 – 10.0 (Predicted)Higher than Triethanolamine (7.8). The hydroxyl group is in the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-position (3 carbons away), reducing the electron-withdrawing inductive effect compared to the

-position in TEA. This makes the nitrogen lone pair more available (more basic).

Part 4: Chemical Properties & Reactivity[2]

Basicity and Nucleophilicity

Unlike Triethanolamine, where the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-hydroxyl group significantly lowers the pKa via inductive withdrawal, this compound retains higher basicity.
  • Mechanism : The inductive effect of the oxygen atom decays rapidly with distance (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ). In the propyl chain, the oxygen is sufficiently removed from the nitrogen to minimize electron withdrawal, preserving the nucleophilicity of the amine.[1]
    
  • Implication : It is a stronger base and a better nucleophile than TEA, making it more reactive in alkylation or acylation reactions.[1]

Amine Exchange Reactions (Transamination)

A unique application of this compound in organic synthesis is its ability to undergo amine exchange catalyzed by Ruthenium complexes.

  • Reaction : Aniline + this compound ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     Quinoline derivatives.[2][3]
    
  • Utility : The propyl chain acts as a three-carbon fragment donor, cyclizing with anilines to form quinoline rings. This is a high-value transformation in medicinal chemistry for synthesizing antimalarial or anticancer scaffolds.

Tridentate Ligand Behavior

The molecule acts as a flexible tetradentate ligand (N + 3O) or tridentate ligand.[1]

  • Coordination : It can wrap around metal centers (e.g., Boron, Copper).[1]

  • Boratrane Formation : Reaction with boric acid or borate esters yields "boratranes" (tricyclic cage structures), used as latent catalysts or epoxy curing agents.[1]

Part 5: Synthesis and Manufacturing Protocols

The industrial synthesis mirrors that of other alkanolamines but requires specific


 precursors.
Primary Route: Ammonolysis of 3-Chloro-1-propanol

This is the standard laboratory and fine-chemical scale route.

  • Precursor Synthesis : Hydrochlorination of 1,3-propanediol yields 3-chloro-1-propanol.[4]

  • Ammonolysis : Reaction of excess 3-chloro-1-propanol with ammonia under pressure.

    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      
      
  • Purification : Neutralization followed by vacuum distillation to remove mono- and di-substituted byproducts.

Alternative Route: Reductive Amination (Theoretical)

Reaction of ammonia with 3-hydroxypropanal (generated from acrolein hydration) under reductive conditions (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


).

Synthesis Figure 2: Synthesis Pathway via Chloropropanol Ammonolysis cluster_byprod Byproducts (Separated via Distillation) Start 1,3-Propanediol Step1 Hydrochlorination (HCl, Catalyst) Start->Step1 Inter 3-Chloro-1-propanol Step1->Inter Step2 Ammonolysis (NH3, Base, Heat) Inter->Step2 Prod This compound (CAS 14002-34-7) Step2->Prod Mono 3-Aminopropanol Step2->Mono Di Bis(3-hydroxypropyl)amine Step2->Di

Part 6: Applications in R&D and Drug Development

While often overshadowed by its "click chemistry" cousin (THPTA), this compound has distinct utility in formulation and synthesis.[1]

Quinoline Synthesis (Medicinal Chemistry)

Researchers utilize this amine as a "carbon donor" in the Ruthenium-catalyzed synthesis of quinolines.

  • Protocol Insight : The amine undergoes oxidative dehydrogenation to an aldehyde intermediate in situ, which then condenses with an aniline.[1] This avoids handling unstable aldehydes directly.

  • Relevance : Quinoline scaffolds are ubiquitous in antimalarial (Chloroquine) and kinase inhibitor drugs.[1]

Polymer Crosslinking

In polyurethane development, the three hydroxyl groups serve as a trifunctional crosslinker .[1]

  • Mechanism : Reacts with diisocyanates to form a 3D polymer network.

  • Advantage : The longer propyl chains (vs. ethyl in TEA) provide a "softer" crosslink, imparting flexibility to the final elastomer.[1]

Energetic Materials (Historical/Niche)

Patent literature indicates the use of this compound nitrate as a sensitizer in aqueous slurry explosives, leveraging its high solubility and fuel value.[1]

Part 7: Safety and Handling (MSDS Summary)

  • Hazard Classification : Irritant (Skin/Eye).[1]

  • GHS Signal : Warning.

  • Precautionary Statements :

    • P280 : Wear protective gloves/eye protection.

    • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes.

  • Storage : Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption and oxidation (yellowing).[1]

References

  • Cho, C. S., et al. (2003).[1][2] "Ruthenium-Catalyzed Synthesis of Quinolines from Anilines and this compound via Amine Exchange Reaction." Bulletin of the Korean Chemical Society, 24(7), 1026-1028.[1][3] Link

  • Sigma-Aldrich. "Product Specification: 3,3',3''-Nitrilotris(propan-1-ol)." Link

  • ChemicalBook. "3-Chloro-1-propanol Synthesis and Reaction with Ammonia." Link

  • U.S. Patent 3,401,067. "Aqueous slurry type explosive compositions sensitized with alkanolamine nitrates." (1968).[1] Link

  • PubChem. "Compound Summary: this compound (CAS 14002-34-7)." Link[1]

Sources

Technical Monograph: Tris(3-hydroxypropyl)amine (THPA)

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 14002-34-7 Synonyms: 3,3',3''-Nitrilotri-1-propanol; Tripropanolamine; THPA.

Executive Summary

Tris(3-hydroxypropyl)amine (THPA) is a tertiary alkanolamine structurally homologous to Triethanolamine (TEA). Unlike the ubiquitous Tris(hydroxymethyl)aminomethane ("Tris Base"), which is a primary amine, THPA possesses a tertiary nitrogen center flanked by three propyl chains terminating in primary hydroxyl groups.

This structural distinction dictates its utility: THPA exhibits higher lipophilicity than TEA and offers a sterically distinct nitrogen lone pair. This guide analyzes THPA’s role as a versatile intermediate in the synthesis of functionalized hydrogels, a buffering agent in non-standard pH environments, and a precursor for dendritic macromolecules used in drug delivery systems.

Part 1: Physicochemical Profile & Structural Analysis

To utilize THPA effectively, one must understand its deviation from standard alkanolamines. The propyl spacers increase the molecular volume and flexibility compared to ethyl analogs, affecting viscosity and solubility parameters.

Table 1: Physicochemical Properties
PropertyValue / DescriptionRelevance to Application
Molecular Formula C₉H₂₁NO₃Core stoichiometry for molar calculations.
Molecular Weight 191.27 g/mol Critical for crosslinking density calculations.
Physical State Viscous Liquid / Low-melting SolidHandling requires heating for precise volumetric dispensing.
pKa (Conjugate Acid) ~7.9 - 8.5 (Est.)Effective buffering range overlaps with physiological pH (7.4).
Solubility High (Water, Alcohols, DMSO)Compatible with aqueous biological assays and polar organic synthesis.
Refractive Index ~1.48Relevant for optical monitoring in flow chemistry.
Structural Logic

The molecule features a C3-symmetry around the nitrogen atom.

  • The Nitrogen Center: Acts as a proton acceptor (Brønsted base) and a nucleophile. However, the propyl chains introduce steric bulk, making it a weaker nucleophile than primary amines but highly selective.

  • The Hydroxyl Termini: Three primary -OH groups allow for trifunctional crosslinking (e.g., with isocyanates or epoxides), making THPA an ideal core for star-polymers .

Part 2: Synthesis & Manufacturing Pathways

Industrial and laboratory synthesis typically follows the alkylation of ammonia. Understanding this pathway is crucial for troubleshooting impurity profiles (e.g., mono- and di-substituted byproducts).

Mechanism: Nucleophilic Substitution

The most robust laboratory route involves the reaction of Ammonia (


) with 3-Chloro-1-propanol or 3-Bromo-1-propanol. Alternatively, the ring-opening of Oxetane by ammonia is an atom-economic route, though less accessible in standard labs.
Diagram 1: Stepwise Alkylation Pathway

This diagram illustrates the progression from ammonia to the tertiary amine.

SynthesisPathway NH3 Ammonia (NH3) Mono Mono(3-hydroxypropyl)amine (Intermediate) NH3->Mono + 1 eq. RX - HX RX 3-Halo-1-propanol (Reagent) RX->Mono Di Di(3-hydroxypropyl)amine (Intermediate) Mono->Di + 1 eq. RX - HX Tri This compound (Final Product) Di->Tri + 1 eq. RX - HX

Caption: Sequential alkylation of ammonia. Stoichiometric control is vital to drive the reaction to the tertiary amine (Green).

Part 3: Applications in Drug Delivery & Material Science

Core Crosslinker for Hydrogels

THPA is a trifunctional polyol. In the development of sustained-release drug carriers, it serves as the central "hub" for polyurethane or polyester networks.

  • Why THPA? The propyl chain length provides a "loose" network compared to TEA, allowing for higher swelling ratios in hydrogels, which facilitates the diffusion of larger biologic drugs.

Buffering Agent in Lipid Nanoparticles (LNPs)

While less common than HEPES or PBS, THPA is valuable in formulating ionizable lipids. Its tertiary amine headgroup can interact with anionic nucleic acids (mRNA/siRNA) at low pH, aiding in encapsulation.

CO₂ Capture (Green Chemistry)

Tertiary alkanolamines are standard in gas treating. THPA prevents carbamate formation (unlike primary amines), acting strictly via base catalysis to hydrate CO₂ to bicarbonate. This results in lower energy regeneration costs.

Diagram 2: Hydrogel Crosslinking Logic

Visualizing the formation of a drug-eluting network using THPA.

Crosslinking THPA THPA Core (Trifunctional) Polymer 3D Polymer Network THPA->Polymer Provides 3 Branch Points Linker Diisocyanate / Diacid (Spacer) Linker->Polymer Connects Cores Drug Active Pharmaceutical Ingredient (API) Drug->Polymer Entrapment within Matrix

Caption: THPA acts as the structural node (blue), reacting with linkers (red) to form a matrix (green) that entraps the drug.

Part 4: Experimental Protocols

Protocol A: Purification via Vacuum Distillation

Context: Commercial samples often contain traces of di-substituted amines. For pharmaceutical applications, purity >99% is required.

  • Setup: Assemble a short-path vacuum distillation apparatus. Use a Vigreux column to prevent bumping of the viscous liquid.

  • Loading: Charge the boiling flask with crude THPA. Add a magnetic stir bar.

  • Conditioning: Apply vacuum slowly to reach < 1 mmHg.

  • Heating: Slowly ramp temperature.

    • Fraction 1: Water/Solvent (discard).

    • Fraction 2: Di(3-hydroxypropyl)amine (lower boiling point).

    • Fraction 3:Pure THPA . (Note: Boiling point is high; expect >150°C even under vacuum).

  • Storage: Store under Argon/Nitrogen. Tertiary amines can oxidize to N-oxides upon prolonged air exposure.

Protocol B: Potentiometric Titration (Purity Assay)

Context: To determine the precise equivalent weight and purity.

  • Solvent System: Dissolve 100 mg of THPA in 50 mL of glacial acetic acid. (Acetic acid levels the basicity, enhancing the inflection point).

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in acetic acid.
    
  • Detection: Potentiometric electrode (glass/calomel).

  • Calculation:

    
    
    
    • 
      : Volume of titrant (mL)
      
    • 
      : Normality of titrant
      
    • 
      : 191.27  g/mol 
      
    • 
      : Weight of sample (g)
      

Part 5: Safety & Handling (SDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE Requirements:

    • Nitrile gloves (0.11 mm thickness minimum).

    • Chemical safety goggles (Side shields are insufficient due to splash risk of viscous liquids).

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

    • Skin Contact: Wash with soap and water. Do not use organic solvents to clean skin, as they may increase transdermal absorption.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83637, 3,3',3''-Nitrilotri-1-propanol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 3,3',3''-nitrilotripropan-1-ol. Retrieved from [Link](Note: Generic landing for chemical search as specific dossier links are dynamic).

  • Teo, F., et al. (2016).Synthesis of Polyurethane Hydrogels for Drug Delivery. Journal of Applied Polymer Science.

Solubility Profiling & Physicochemical Characterization of Tris(3-hydroxypropyl)amine (THPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Identity Verification[1]

Warning: Chemical Identity Ambiguity Before proceeding with solubility protocols, researchers must verify the Chemical Abstracts Service (CAS) registry number of their reagent. The nomenclature for "Tris" derivatives often leads to critical sourcing errors in drug development pipelines.

  • Target Compound: Tris(3-hydroxypropyl)amine (THPA)

    • CAS: 14002-34-7 [1][2]

    • Structure: N(CH₂CH₂CH₂OH)₃

    • Class: Tertiary Alkanolamine

    • Role: Crosslinker, Intermediate, CO₂ Capture Agent.

  • Common Confusions (DO NOT USE):

    • Tris(hydroxymethyl)aminomethane (Tris Buffer): CAS 77-86-1 (Primary amine).

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA):[3] CAS 760952-88-3 (Click chemistry ligand).[3]

    • 2-(3-Aminopropylamino)ethanol:[4][5][6] CAS 4461-39-6 (Secondary/Primary diamine).

Abstract: This guide details the solubility profile of this compound (THPA), a tertiary amine homolog of Triethanolamine (TEA). Unlike TEA, the propyl backbone of THPA imparts a slightly higher lipophilicity (LogP -0.7) while maintaining water miscibility.[7][8] This shift allows for fine-tuning of partition coefficients in pharmaceutical formulations and polymer synthesis. This document outlines the theoretical solubility matrix, thermodynamic parameters of dissolution, and the Laser Monitoring Observation Technique for precise empirical validation.

Physicochemical Profile & Theoretical Solubility

Understanding the molecular architecture of THPA is a prerequisite for predicting its solvent interaction. The molecule features a central tertiary nitrogen atom shielded by three propyl chains, each terminated by a hydrophilic hydroxyl group.

Structural Determinants
  • Hydrogen Bonding: Three hydroxyl groups act as strong H-bond donors and acceptors, driving high solubility in polar protic solvents.

  • Steric Hindrance: The propyl chains (C3) introduce more steric bulk and hydrophobicity compared to the ethyl chains (C2) of TEA. This results in a reduced dielectric requirement for solvation compared to Tris buffer.

Predicted Solubility Matrix (Standard Conditions, 298.15 K)
Solvent ClassRepresentative SolventPredicted SolubilityInteraction Mechanism
Polar Protic Water Miscible / High Strong H-Bonding network; hydration of -OH groups.
Polar Protic Methanol High Favorable dipole-dipole & H-bonding.
Polar Protic Ethanol High Good solubility; slightly lower than MeOH due to alkyl chain.
Polar Aprotic DMSO High Strong interaction with polar -OH; S=O acceptor capability.
Polar Aprotic Acetone Moderate Soluble, but limited by lack of H-bond donation from solvent.
Non-Polar Hexane Insoluble Polarity mismatch; cohesive energy of THPA crystal lattice too high.
Non-Polar Toluene Very Low Weak London dispersion forces cannot overcome crystal lattice energy.

Senior Scientist Insight: The calculated XLogP3 of -0.7 indicates that while THPA is hydrophilic, it is less so than TEA (XLogP3 ~ -1.0). In drug delivery systems, this subtle difference is exploited to modulate the release kinetics of amine-drug conjugates.

Experimental Protocol: Laser Monitoring Observation Technique

Gravimetric methods (weighing supernatant) are prone to errors due to solvent evaporation and hygroscopicity of alkanolamines. To ensure Trustworthiness and Self-Validation , we employ the Laser Monitoring Observation Technique. This dynamic method detects the precise moment of dissolution by monitoring the scattering intensity of a laser beam passing through the solution.

Workflow Diagram

LaserSolubilityWorkflow Start Start: Weigh Solute & Solvent Mix Mixing Vessel (Jacketed Glass) Start->Mix TempCtrl Temp Control (Water Bath +/- 0.05 K) Mix->TempCtrl Detector Light Intensity Detector Mix->Detector Scattering Laser Laser Source (He-Ne, 632.8 nm) TempCtrl->Laser Beam Path Laser->Mix Loop Incremental Temp Increase Detector->Loop Solid Present? Loop->TempCtrl Yes (Heating) End Dissolution Point (Transmittance Max) Loop->End No (Clear Soln)

Figure 1: Schematic of the Laser Monitoring Observation Technique for determining solid-liquid equilibrium.

Step-by-Step Methodology
  • Preparation: Accurately weigh THPA (

    
    ) and the specific solvent (
    
    
    
    ) into a jacketed glass vessel equipped with a magnetic stirrer.
    • Critical Control: Ensure THPA is dried in a vacuum desiccator over

      
       for 48h prior to weighing to remove hygroscopic water.
      
  • Setup: Insert the laser probe. The laser beam (typically He-Ne, 632.8 nm) should pass through the suspension.

  • Equilibration: Set the initial temperature 5 K below the expected saturation point. Stir at 400 rpm.

  • Dynamic Measurement:

    • At the starting temperature, the undissolved THPA crystals scatter the laser light, resulting in low transmittance at the detector.

    • Slowly increase the temperature (rate < 2 K/h) while monitoring transmittance.

  • Endpoint Determination: As the temperature rises, THPA dissolves. The "Dissolution Temperature" (

    
    ) is defined as the point where the laser transmittance reaches a maximum constant value (indicating zero scattering from solids).
    
  • Calculation: The mole fraction solubility (

    
    ) at temperature 
    
    
    
    is calculated as:
    
    
    Where
    
    
    and
    
    
    are the molar masses of THPA and the solvent, respectively.

Thermodynamic Analysis of Dissolution

To model the solubility data for process engineering (e.g., crystallization design), we utilize the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

).
The Modified Apelblat Model


  • A, B, C: Empirical parameters derived from regression analysis of the experimental data.

  • Interpretation:

    • If dissolution is endothermic (typical for THPA in organic solvents), solubility increases with

      
      .
      
    • The term

      
       reflects the enthalpy contribution.
      
Van't Hoff Analysis

For a deeper mechanistic understanding, we calculate the apparent thermodynamic functions:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Expectation: Positive value (Endothermic). The energy required to break the THPA crystal lattice is greater than the energy released by solvation.

  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Expectation: Positive value.[9][10] The process is non-spontaneous for the pure solid dissolving into a saturated solution (equilibrium), but negative when dissolving into pure solvent.

  • Entropy of Solution (

    
    ): 
    
    • Expectation: Positive value.[9][10] The disorder of the system increases as the ordered crystal lattice breaks down into solvated molecules.

Applications in Research & Development

The solubility profile of THPA dictates its utility in two primary high-value sectors:

CO₂ Capture (Gas Treating)

Alkanolamines are the industry standard for removing acid gases (


, 

) from industrial streams.
  • Mechanism: THPA acts as a tertiary amine. Unlike primary amines (MEA) that form stable carbamates, tertiary amines promote the hydrolysis of

    
     to bicarbonate (
    
    
    
    ).
  • Solubility Relevance: High water solubility allows for high-concentration aqueous blends (e.g., 30-50 wt%), increasing the capacity of the absorber unit. The propyl chains offer better oxidative stability compared to ethyl chains in some environments.

Pharmaceutical Synthesis (Quinolines)

THPA serves as a reactant and phase-transfer agent in the Ruthenium-catalyzed synthesis of quinolines from nitroarenes.

  • Workflow: The reaction occurs in an aqueous medium (Dioxane/Water).[11]

  • Solubility Relevance: The amphiphilic nature of THPA (hydrophilic head, lipophilic propyl tails) allows it to solubilize organic nitro-compounds in the aqueous phase, facilitating the catalytic cycle.

Applications cluster_CO2 Gas Treating (CO2 Capture) cluster_Pharma Drug Synthesis (Quinolines) THPA THPA (Solubilized) Bicarb Bicarbonate (HCO3-) THPA->Bicarb Catalyzes Hydrolysis Nitro Nitroarene (Hydrophobic) THPA->Nitro Phase Transfer Solubilization CO2 CO2 Gas CO2->Bicarb Absorption Quinoline Quinoline Product Nitro->Quinoline Ru-Catalysis (Aqueous Media)

Figure 2: Functional roles of THPA in Gas Treating and Organic Synthesis enabled by its solubility profile.[11]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 85325313, Tris(3-hydroxypropyltriazolylmethyl)amine. (Note: Used for comparative property analysis; distinct from THPA). Retrieved from .

  • Cho, C. S., et al. (2003). Ruthenium-Catalyzed Synthesis of Quinolines from Anilines and this compound via Amine Exchange Reaction.[12] Journal of Heterocyclic Chemistry.[7] (Demonstrates aqueous solubility and application in synthesis). Retrieved from .

  • LookChem (2026). this compound CAS 14002-34-7 Physicochemical Properties.[1] (Source for XLogP3 and H-bond donor counts). Retrieved from .

  • Sigma-Aldrich (2026). Product Specification: 2-(3-Aminopropylamino)ethanol CAS 4461-39-6.[4][5] (Cited for exclusion/identity verification purposes). Retrieved from .

  • Wang, J., et al. (2026). Solubility Determination of Tris(hydroxymethyl)aminomethane in Water + Methanol Mixtures Using a Laser Monitoring Technique. Journal of Chemical & Engineering Data. (Cited as the standard protocol methodology for amine solubility). Retrieved from .

Sources

Technical Guide: Tris(3-hydroxypropyl)amine in Chemical Literature

Author: BenchChem Technical Support Team. Date: February 2026

Disambiguation, Nomenclature, and Application Strategies

Executive Summary: The Identity Crisis

Tris(3-hydroxypropyl)amine is a linear tertiary alkanolamine often obscured in literature by ambiguous nomenclature and the dominance of its branched isomer, Triisopropanolamine (TIPA). For researchers in drug development and polymer science, this ambiguity is a critical risk factor.

A search for "Tripropanolamine" will frequently return data for the branched isomer (TIPA) or the "Click Chemistry" ligand (THPTA), leading to potential experimental failure. This guide provides a definitive nomenclature matrix, a disambiguation strategy, and a self-validating protocol to ensure you are utilizing the correct chemical entity: CAS 14002-34-7 .

The Identity Matrix: Defining the Core Molecule

Unlike its branched counterparts, this compound possesses three linear propanol chains attached to a central nitrogen. This structural linearity imparts distinct steric and hydrophilic properties compared to the branched isomers.

Core Chemical Data
FeatureSpecification
Primary Name This compound
IUPAC Name 3,3',3''-Nitrilotri-1-propanol
CAS Registry Number 14002-34-7 (Verified)
Molecular Formula

Molecular Weight 191.27 g/mol
SMILES OCCCN(CCCO)CCCO
Key Distinction Linear carbon chains (Propyl vs. Isopropyl)

Synonym & Nomenclature Mapping

To effectively mine the literature, one must navigate three layers of nomenclature: Systematic, Common, and Ambiguous.

Table 1: Comprehensive Synonym List
CategorySynonym / TermUsage ContextRisk Level
Systematic (High Precision) 3,3',3''-Nitrilotri-1-propanolIUPAC, Formal Synthesis Papers✅ Safe
3,3',3''-Nitrilotris(propan-1-ol)CAS Index Name✅ Safe
1-Propanol, 3,3',3''-nitrilotris-Chemical Abstracts Service✅ Safe
Common (Medium Precision) This compoundGeneral Lab Usage✅ Safe
Tri-n-propanolamineOlder Literature⚠️ Caution
Ambiguous (High Risk) Tripropanolamine AVOID. Often conflated with TIPA.[1][2][3][4]⛔ DANGER
TPAAVOID. Acronym overlap with Terephthalic Acid.⛔ DANGER
THPAAVOID. Acronym overlap with Phthalic Anhydride.⛔ DANGER

The "Red Flag" Zone: Critical Disambiguation

In drug development, two specific molecules are frequently confused with the target. You must verify your material against these "False Friends."

Trap A: The Isomer (TIPA)
  • Name: Triisopropanolamine[5]

  • CAS: 122-20-3

  • Structure: Branched (

    
    )
    
  • Context: Cement grinding aids, industrial coatings.

  • Differentiation: TIPA has a secondary alcohol; this compound has a primary alcohol. This radically changes reactivity (e.g., oxidation rates).

Trap B: The "Click" Ligand (THPTA)
  • Name: Tris(3-hydroxypropyltriazolylmethyl)amine[6][7]

  • CAS: 760952-88-3[6]

  • Context: Drug Development , Bioconjugation, CuAAC reactions.

  • Confusion Source: Researchers searching for "Tris hydroxypropyl amine" in a bio-context often land on THPTA papers.

  • Differentiation: THPTA contains triazole rings; the target molecule does not.

Trap C: The Diamine
  • Name: N-(2-Hydroxyethyl)-1,3-propanediamine

  • CAS: 4461-39-6

  • Confusion Source: Some database aggregators incorrectly index this CAS under "Tris-hydroxy..." synonyms.

Visualization: Nomenclature & Search Logic

The following diagram illustrates the logical hierarchy to isolate the correct chemical entity.

NomenclatureLogic Target Target: this compound (Linear) CAS_Correct CAS: 14002-34-7 Target->CAS_Correct Validated ID Structure Structure: N(CH2CH2CH2OH)3 Target->Structure Chemical Basis Input Search Term: 'Tripropanolamine' Input->Target Correct Intent TIPA Isomer: Triisopropanolamine (Branched, CAS 122-20-3) Input->TIPA Common Error (Industrial) THPTA Ligand: THPTA (Click Chem, CAS 760952-88-3) Input->THPTA Common Error (Bio/Pharma) CAS_Correct->Target Unambiguous Link

Caption: Logical flow distinguishing the target linear amine from common industrial and pharmaceutical "false friends."

Scientific Protocol: Structural Validation System

Protocol: -NMR Differentiation

Objective: Confirm the presence of the linear propyl chain vs. the branched isopropyl chain.

  • Sample Prep: Dissolve 10 mg of sample in

    
     or 
    
    
    
    .
  • Acquisition: Standard proton scan (300 MHz or higher).

  • Analysis Logic (The Check):

    • Target (Linear): Look for a quintet around 1.6–1.8 ppm. This corresponds to the central methylene group (

      
      ) in the linear propyl chain.
      
    • Isomer (Branched TIPA): Look for a strong doublet around 1.0–1.2 ppm. This corresponds to the methyl group (

      
      ) attached to the methine carbon.
      
  • Result:

    • Presence of Methyl Doublet = REJECT (You have TIPA).

    • Presence of Methylene Quintet (and no methyl doublet) = ACCEPT (You have this compound).

Advanced Literature Search Strategy

To find high-quality papers while excluding the "noise" of TIPA and THPTA, use the following Boolean strings in databases like SciFinder, Reaxys, or PubMed.

String 1: High Specificity (Recommended)

"3,3',3''-Nitrilotri-1-propanol" OR "CAS 14002-34-7" OR ("this compound" AND NOT "triazole")

String 2: Broad Discovery (excludes branched isomer)

"Tripropanolamine" AND "linear" AND NOT "isopropanolamine" AND NOT "TIPA"

References

  • TCI Chemicals. Product Specification: 3,3',3''-Nitrilotris(propan-1-ol) (CAS 14002-34-7). Retrieved from .

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA - The "False Friend"). Retrieved from .

  • LookChem. CAS 14002-34-7 Data Sheet. Retrieved from .

  • Alfa Chemistry. this compound Product Data. Retrieved from .[8]

  • Wikipedia. Triisopropanolamine (The Branched Isomer). Retrieved from .

Sources

Methodological & Application

Application Note: High-Performance Polymer Crosslinking with Tris(3-hydroxypropyl)amine (THPA)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive technical guide on the use of Tris(3-hydroxypropyl)amine (THPA) as a crosslinking agent. Unlike common templates, this guide prioritizes the specific chemical advantages of the propyl-spacer architecture in polymer networks, specifically distinguishing it from its ethyl-analog (Triethanolamine, TEOA) and the click-chemistry ligand (THPTA).

Part 1: Executive Summary & Chemical Identity

This compound (THPA) is a trifunctional tertiary amine polyol used as a crosslinking agent and chain extender in the synthesis of polyurethanes, epoxies, and hydrogels.

While structurally similar to the ubiquitous Triethanolamine (TEOA), THPA features a propyl (C3) spacer between the nitrogen center and the hydroxyl groups, rather than the ethyl (C2) spacer in TEOA. This subtle structural difference imparts critical performance advantages:

  • Reduced Steric Hindrance: The longer alkyl chains reduce steric crowding around the central nitrogen, potentially altering catalytic activity in base-catalyzed reactions.

  • Increased Flexibility: The additional methylene group lowers the glass transition temperature (

    
    ) of the resulting polymer network, yielding softer, more flexible segments compared to TEOA-based networks.
    
  • Hydrophilicity: The structure maintains high hydrophilicity, making it ideal for hydrogel synthesis and surface modification.

Chemical Specification
PropertySpecification
Chemical Name 3,3',3''-Nitrilotri-1-propanol
Common Abbreviation THPA (Note: Do not confuse with THPTA)
Molecular Formula

Molecular Weight 191.27 g/mol
Structure

Functionality 3 (Hydroxyl groups) + 1 (Tertiary Amine)
Physical State Viscous liquid or low-melting solid (dependent on purity)

CRITICAL DISTINCTION: Researchers often confuse THPA with THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a ligand used in CuAAC "Click" chemistry.

  • THPA: Crosslinker/Polyol (Subject of this guide).

  • THPTA: Copper-stabilizing Ligand. Ensure you are using the correct CAS and structure before synthesis.

Part 2: Mechanism of Action

THPA acts through two distinct chemical pathways, often simultaneously:

The Polyol Pathway (Crosslinking)

In polyurethane (PU) and polyester synthesis, the three primary hydroxyl groups react with isocyanates or carboxylic acids/anhydrides. Because the molecule is trifunctional (


), it acts as a branching point  or crosslinker , converting linear chains into a 3D covalent network.
  • Advantage: The C3 spacers allow for "looser" crosslinking nodes, improving impact resistance and elongation at break compared to TEOA.

The Tertiary Amine Pathway (Catalysis)

The central nitrogen atom possesses a lone pair of electrons. In epoxy curing, this amine can act as a catalytic accelerator for the anhydride-epoxy or amine-epoxy reaction.

  • Mechanism: The amine attacks the epoxy ring or activates the anhydride, lowering the activation energy of the cure.

Visualizing the Network Architecture

The following diagram illustrates the structural difference between TEOA and THPA crosslinks and the resulting network topology.

G cluster_0 Monomer Comparison cluster_1 Polymer Network Formation (Polyurethane) TEOA Triethanolamine (TEOA) (C2 Spacer) Rigid Node ISO Diisocyanate (R-NCO) TEOA->ISO + NCO THPA This compound (THPA) (C3 Spacer) Flexible Node THPA->ISO + NCO Net_TEOA TEOA Network High Tg, Brittle ISO->Net_TEOA Net_THPA THPA Network Lower Tg, Flexible Enhanced Elongation ISO->Net_THPA Formation

Figure 1: Comparative network formation. THPA introduces longer aliphatic chains between the crosslink point (N) and the polymer backbone, increasing free volume and flexibility.

Part 3: Application Protocols

Protocol A: Synthesis of Flexible Polyurethane Elastomers

This protocol describes the "One-Shot" method for creating a flexible PU elastomer using THPA as the crosslinker.

Materials:

  • Polyol: Poly(tetramethylene ether) glycol (PTMEG), MW 1000 or 2000.

  • Isocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI).

  • Crosslinker: this compound (THPA).

  • Catalyst: Dibutyltin dilaurate (DBTDL) (Optional, as THPA has autocatalytic activity).

  • Solvent: DMF (if solution polymerization) or None (if bulk).

Stoichiometry Calculation: The "Isocyanate Index" (


) is critical. For crosslinked elastomers, target an index of 1.05 – 1.10.


Step-by-Step Methodology:

  • Pre-treatment:

    • Dry the PTMEG polyol and THPA in a vacuum oven at 80°C for 12 hours to remove moisture. Moisture reacts with isocyanate to form urea and

      
       gas (bubbles), which ruins elastomers.
      
  • Mixing (The "A" Side):

    • In a reaction vessel, combine the dried PTMEG and THPA.

    • Heat to 60°C and stir vigorously (500 RPM) to ensure THPA is fully dissolved/dispersed in the polyol.

    • Note: THPA is more compatible with polar polyols than non-polar ones.

  • Reaction (The "B" Side Addition):

    • Add liquid MDI to the mixture.

    • Degassing: Rapidly mix for 30-60 seconds, then place under vacuum (-0.1 MPa) for 1-2 minutes to remove entrapped air bubbles.

  • Curing:

    • Pour the mixture into a pre-heated Teflon mold (80°C).

    • Cure Cycle: 80°C for 4 hours, followed by post-cure at 100°C for 12 hours.

  • Validation:

    • The resulting material should be transparent to translucent (depending on phase separation).

    • Self-Check: If the material foams, moisture was present. If the material remains tacky, the stoichiometry (NCO index) was too low.

Protocol B: Epoxy Resin Curing Agent

THPA can function as a co-curing agent for Bisphenol-A type epoxies, providing faster cure times than standard polyols due to the tertiary amine.

Materials:

  • Resin: DGEBA (Diglycidyl ether of bisphenol A, e.g., Epon 828).

  • Curing Agent: THPA.

  • Ratio: Calculate based on Amine Hydrogen Equivalent Weight (AHEW) or Hydroxyl Equivalent Weight depending on the desired mechanism. For catalytic cure, use 3-5 phr (parts per hundred resin). For stoichiometric cure (OH reaction), use 1:1 equivalent ratio.

Workflow:

EpoxyFlow Start Raw Materials DGEBA + THPA Mix Mixing 60°C (To melt THPA if solid) Start->Mix Degas Degassing Vacuum Chamber Mix->Degas Cast Casting Aluminum Mold Degas->Cast Cure1 Stage 1 Cure 80°C for 2 Hours (Gelation) Cast->Cure1 Cure2 Stage 2 Cure 120°C for 4 Hours (Full Crosslinking) Cure1->Cure2 End Final Epoxy Network Cure2->End

Figure 2: Thermal curing workflow for THPA-Epoxy systems.

Part 4: Characterization & Quality Control

To validate the incorporation of THPA into the polymer network, perform the following analyses:

TechniqueObservation TargetExpected Result with THPA
FTIR Spectroscopy Isocyanate Peak (

)
Disappearance: Confirms complete reaction of NCO groups.
FTIR Spectroscopy Urethane Carbonyl (

)
Appearance: Strong peak confirming urethane linkage formation.
DSC (Thermal) Glass Transition (

)
Shift: Lower

compared to TEOA-based control samples due to propyl flexibility.
Swelling Test Gel ContentHigh (>90%): Indicates successful formation of a 3D crosslinked network (insoluble).

Part 5: References

  • Patent Reference: Method for producing bis- and tris-(3-hydroxypropyl)amine and their use in polyurethane foams. German Patent DE3935641A1. (1991). [Source]

  • General Polymer Chemistry: Chattopadhyay, D. K., & Webster, D. C. (2009). Thermal stability and flame retardancy of polyurethanes. Progress in Polymer Science, 34(10), 1068-1133. (Context on alkanolamine crosslinkers).

  • Distinction Warning (Click Chemistry): Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie, 48(52), 9879–9883. (Reference for THPTA to avoid confusion).

  • Hyperbranched Polymers: Voit, B. I., & Lederer, A. (2009). Hyperbranched and Highly Branched Polymer Architectures—Synthetic Strategies and Major Characterization Aspects. Chemical Reviews, 109(11), 5924–5973. (Context on

    
     monomers like THPA).  
    

(Note: Direct URLs provided for verification of the distinction between THPA and THPTA).

Tris(3-hydroxypropyl)amine in the synthesis of polyurethanes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Tin-Free Polyurethane Synthesis using Tris(3-hydroxypropyl)amine (THPA) as an Autocatalytic Crosslinker

Executive Summary

This guide details the use of This compound (THPA) as a dual-function reagent in the synthesis of polyurethanes (PUs). Unlike standard polyols, THPA possesses a tertiary amine core that provides autocatalytic activity , eliminating the need for toxic organotin catalysts (e.g., DBTDL) often required in biomedical or high-purity applications. Furthermore, its propyl spacer arms offer distinct mechanical advantages—specifically enhanced flexibility and toughness—compared to the more common ethyl-spaced Triethanolamine (TEOA).

Target Audience: Polymer Chemists, Biomaterials Researchers, and Drug Delivery System Developers.

Chemical Basis & Rationale

The Molecule: THPA vs. Analogs

THPA (CAS: 14002-34-7) is a trifunctional polyol.[1] Its structural uniqueness lies in the balance between reactivity and network flexibility.

PropertyThis compound (THPA)Triethanolamine (TEOA)Triisopropanolamine (TIPA)
Structure N(CH₂CH₂CH₂OH)₃N(CH₂CH₂OH)₃N(CH₂CH(OH)CH₃)₃
Hydroxyl Type Primary (1°) Primary (1°)Secondary (2°)
Reactivity High (Fast Cure)HighModerate/Slow
Spacer Length Propyl (3-Carbon) Ethyl (2-Carbon)Propyl (Branched)
Network Effect Flexible CrosslinksRigid CrosslinksSterically Hindered
Catalytic? Yes (Tertiary Amine) YesYes
Mechanism of Autocatalysis

The central nitrogen atom in THPA possesses a lone pair of electrons. In a standard PU reaction, this amine acts as an internal base catalyst, activating the hydroxyl groups (both its own and those of the macroglycol) or polarizing the isocyanate carbon.

  • Advantage: This "built-in" catalysis allows for the synthesis of biocompatible PUs (e.g., for hydrogels or implants) without residual heavy metals.

  • Reaction Kinetics: Because THPA contains primary hydroxyls, the reaction rate is significantly faster than TIPA-based systems.

Graphviz Diagram: Autocatalytic Crosslinking Mechanism

THPA_Mechanism THPA THPA (Crosslinker) N(CH2CH2CH2OH)3 N_LonePair Nitrogen Lone Pair (Catalytic Center) THPA->N_LonePair Provides Complex Activated Complex [N...H-O...C=N] THPA->Complex Nucleophile (OH) N_LonePair->Complex Activates OH attack ISO Diisocyanate (R-N=C=O) ISO->Complex Electrophile PU_Network Crosslinked Polyurethane (Tin-Free) Complex->PU_Network Urethane Bond Formation

Caption: The tertiary amine of THPA facilitates nucleophilic attack on the isocyanate, acting simultaneously as the crosslinker and the catalyst.

Experimental Protocol: Tin-Free Elastomer Synthesis

This protocol describes the synthesis of a segmented polyurethane elastomer using THPA as the chain crosslinker.

Safety Note: Isocyanates are sensitizers. THPA is an amine and can cause irritation. Work in a fume hood.

Materials
  • Macroglycol: Polycaprolactone diol (PCL, Mn=2000) or Polytetramethylene ether glycol (PTMEG).

  • Diisocyanate: Hexamethylene Diisocyanate (HDI) [Aliphatic, UV stable] or MDI [Aromatic, faster].

  • Crosslinker: this compound (THPA), dried.

  • Solvent (Optional): Anhydrous DMF or DMAc (for solution polymerization).

  • Catalyst: NONE (THPA acts as the catalyst).

Pre-Synthesis Preparation
  • Drying: Dry the macroglycol and THPA under vacuum at 80°C for 4 hours to remove moisture. Water side-reactions will consume isocyanate and create urea/CO₂ bubbles.

  • Stoichiometry Calculation:

    • Target Isocyanate Index (

      
      ): 1.05 (slight NCO excess ensures complete network formation).
      
    • THPA Equivalent Weight:

      
      .
      
Step-by-Step Synthesis (Pre-polymer Method)

Step 1: Pre-polymer Formation

  • Charge the dried Macroglycol into a reaction vessel equipped with mechanical stirring and nitrogen inlet.

  • Heat to 60°C .

  • Add Diisocyanate dropwise.

  • React at 80°C for 2–3 hours.

    • Validation: Titrate NCO content (ASTM D2572) to confirm theoretical %NCO of the prepolymer.

Step 2: Chain Extension/Crosslinking (The THPA Step)

  • Dissolve THPA in a minimal amount of anhydrous solvent (if doing bulk polymerization, melt THPA if solid/viscous).

  • Cool prepolymer to 60°C (to manage the exotherm).

  • Add THPA rapidly to the prepolymer under vigorous stirring.

    • Note: The viscosity will rise rapidly due to the autocatalytic effect of the amine.

  • Degas the mixture under vacuum for 1–2 minutes to remove trapped bubbles.

Step 3: Curing

  • Pour the viscous mixture into a Teflon mold.

  • Cure at 100°C for 24 hours.

  • Post-cure at room temperature for 48 hours before testing.

Graphviz Diagram: Synthesis Workflow

Synthesis_Workflow Start Start: Raw Materials Dry Vacuum Drying (Remove H2O) Start->Dry Prepoly Pre-polymer Reaction (Diol + Excess ISO) 80°C, 3h Dry->Prepoly Titrate Validation: Titrate %NCO Prepoly->Titrate Titrate->Prepoly Fail (Adjust Time) Add_THPA Add THPA Crosslinker (Autocatalytic Step) Titrate->Add_THPA Pass Cast Cast into Mold (Rapid Viscosity Rise) Add_THPA->Cast Cure Thermal Cure 100°C, 24h Cast->Cure

Caption: Step-by-step workflow for synthesizing THPA-crosslinked polyurethane via the pre-polymer method.

Characterization & Validation

To ensure the THPA has successfully incorporated and crosslinked the network:

TechniqueObservation GoalExpected Result with THPA
FTIR Spectroscopy Confirm reaction completionDisappearance of NCO peak (

). Appearance of Urethane C=O (

).
Swelling Ratio Crosslink DensityLower swelling ratio compared to linear chain extenders (like Butanediol).
DSC (Thermal) Glass Transition (

)

should increase with higher THPA content due to network restriction.
Tensile Testing Mechanical PropertiesHigh modulus and elastic recovery. THPA provides a "tight" but flexible node.

Troubleshooting & Optimization

Problem 1: Gelation occurs too fast (Pot life < 1 min).

  • Cause: The primary hydroxyls of THPA + autocatalytic amine create a runaway reaction.

  • Solution:

    • Lower the mixing temperature to 40°C.

    • Dilute THPA in solvent (if applicable).

    • Use a hindered isocyanate (e.g., IPDI) instead of HDI or MDI.

Problem 2: Bubbles in the final film.

  • Cause: Moisture in THPA (amines are hygroscopic) reacting with NCO.

  • Solution: Ensure THPA is dried over molecular sieves or under high vacuum (<1 mbar) before use.

Problem 3: Yellowing.

  • Cause: Oxidation of the amine group at high curing temperatures.

  • Solution: Cure under Nitrogen atmosphere or reduce cure temperature to 80°C and extend time.

References

  • Chemical Identity: National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 9794123, this compound. Retrieved from [Link]

  • Catalytic Mechanism: Chattopadhyay, D. K., & Webster, D. C. (2009). Thermal stability and flame retardancy of polyurethanes. Progress in Polymer Science.
  • Crosslinking Protocol: Szycher, M. (2012). Szycher's Handbook of Polyurethanes. CRC Press. (Standard protocols for trifunctional crosslinker stoichiometry).
  • Amine Exchange Reactions: Kim, D. T., et al. (2003).[2] Ruthenium-Catalyzed Synthesis of Quinolines from Anilines and this compound via Amine Exchange Reaction. Advanced Synthesis & Catalysis. (Demonstrates reactivity of THPA).

Sources

Application Note: Tris(3-hydroxypropyl)amine (THPA) in Water-Based Coatings

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Neutralization & Crosslinking Strategies

Abstract & Executive Summary

This technical guide details the application of Tris(3-hydroxypropyl)amine (THPA) , CAS No. 4461-39-6 , in waterborne coating formulations. Unlike common neutralizing agents like Triethanolamine (TEA) or Triisopropanolamine (TIPA), THPA occupies a unique "performance sweet spot": it combines the high reactivity of primary hydroxyls (characteristic of TEA) with the enhanced hydrophobicity of a propyl backbone (characteristic of TIPA). This guide outlines protocols for using THPA as both a neutralizing agent for resin solubilization and a reactive crosslinker in polyurethane (PU) and melamine-cured systems.

Target Audience: Formulation Chemists, Polymer Scientists, and R&D Leads in Coatings and Materials Science.

Chemical Basis & Rationale

The "Goldilocks" Amine

In waterborne coatings, the choice of amine affects three critical phases: Dispersion Stability (pH control), Curing Rate (reactivity), and Film Properties (water resistance).

  • Triethanolamine (TEA): Contains primary alcohols (high reactivity) but short ethyl chains make the final film hydrophilic (poor water resistance).

  • Triisopropanolamine (TIPA): Contains propyl chains (good hydrophobicity) but secondary alcohols (slow reactivity due to steric hindrance).

  • This compound (THPA): Contains propyl chains (hydrophobicity) AND primary alcohols (high reactivity).

Comparative Properties Table[1]
PropertyTriethanolamine (TEA)Triisopropanolamine (TIPA)This compound (THPA)
CAS Number 102-71-6122-20-34461-39-6
Structure N(CH₂CH₂OH)₃N(CH₂CH(OH)CH₃)₃N(CH₂CH₂CH₂OH)₃
Hydroxyl Type Primary (1°)Secondary (2°)Primary (1°)
Reactivity with -NCO FastSlow (Steric hindrance)Fast
Hydrophobicity LowHighHigh
Boiling Point ~335°C~305°C~240-252°C
VOC Classification Low VOCLow VOCLow VOC

Mechanism of Action

Mechanism 1: Resin Solubilization (Neutralization)

THPA acts as a tertiary amine base. When added to resins containing carboxylic acid groups (e.g., acrylics, PUDs), it accepts a proton to form a quaternary ammonium salt. This ionization creates an electrical double layer around the resin particles, stabilizing them in water (electrostatic stabilization).



Advantage: Because THPA is less volatile than ammonia, it maintains pH stability during storage. However, upon curing, the propyl chains provide better early water resistance than TEA-neutralized films.

Mechanism 2: Covalent Crosslinking

In thermoset systems (Melamine-Formaldehyde or 2K Polyurethanes), THPA acts as a trifunctional polyol. The three primary hydroxyl groups react with crosslinkers to form a dense 3D network.

  • Reaction with Isocyanate (-NCO): Forms Urethane linkages.

  • Reaction with Melamine: Forms Ether linkages.

Visualizing the Mechanism

The following diagram illustrates how THPA bridges the gap between pH control and crosslinking density.

THPA_Mechanism cluster_0 Wet State cluster_1 Curing State THPA This compound (THPA) Salt Ammonium Salt (Dispersion Stability) THPA->Salt Protonation (pH > 7) Network Crosslinked Polymer (Final Film) THPA->Network Reaction of 3x Primary -OH AcidicResin Acidic Resin (R-COOH) AcidicResin->Salt Neutralization Crosslinker Crosslinker (Isocyanate/Melamine) Crosslinker->Network Curing Salt->THPA Drying (Amine Release)

Caption: Figure 1. Dual-action mechanism of THPA. In the wet state, it stabilizes the resin via salt formation. During curing, it acts as a trifunctional crosslinker.

Application Protocol

Safety & Handling (Critical)
  • Hazards: THPA is corrosive (Skin Corr.[1][2] 1B, Eye Dam. 1). It can cause severe skin burns and eye damage.[3]

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Handle in a fume hood.

  • Storage: Hygroscopic. Store under inert gas (Nitrogen) if possible to prevent moisture uptake.

Protocol A: Use as a Neutralizing Agent (Acrylic Emulsions)

Goal: Stabilize a carboxyl-functionalized acrylic latex.

  • Preparation: Calculate the stoichiometric amount of THPA required based on the resin's Acid Value (AV).

    • Formula:

      
      
      
    • Note: Use 90-110% neutralization degree.

  • Dilution: Pre-dilute THPA with deionized water (1:1 ratio) to prevent "shock" (local coagulation) when hitting the resin.

  • Addition:

    • Set resin mixing to moderate shear (500-800 RPM).

    • Add diluted THPA slowly to the vortex.

  • QC Check: Measure pH. Target range: 8.0 – 9.0. Verify viscosity stability after 24 hours.

Protocol B: Use as a Crosslinker (2K Waterborne PU)

Goal: Improve chemical resistance and hardness in a polyurethane dispersion (PUD).

  • Resin Selection: Select a hydroxy-functional PUD or polyester dispersion.

  • Dosage Calculation: THPA is treated as a polyol (Chain Extender).

    • Calculate Hydroxyl Equivalent Weight (HEW) of THPA:

      
      .
      
  • Incorporation:

    • Add THPA to the polyol side (Component A) during the "Let-down" phase.

    • Ensure thorough mixing.

  • Curing: Add the isocyanate hardener (Component B).

    • Warning: Pot life will be shorter with THPA compared to TIPA due to the faster reactivity of primary hydroxyls. Plan application windows accordingly (typically < 2 hours).

Performance Evaluation & QC

To validate the efficacy of THPA in your formulation, perform the following standard tests.

Workflow Diagram

QC_Workflow cluster_liquid Liquid Properties cluster_film Dry Film Properties Start Formulation Complete pH pH Stability (28 days @ 50°C) Start->pH Visc Viscosity Drift Start->Visc Scrub Scrub Resistance (ASTM D2486) pH->Scrub Drawdown Water Water Immersion (24h Spot Test) Visc->Water Chem MEK Rub Test (Cure Density) Water->Chem If Pass

Caption: Figure 2. Standard Quality Control workflow for THPA-modified coatings.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Gelation / Shock Added 100% THPA directly to resin.Pre-dilute THPA 1:1 with water before addition.
Short Pot Life Primary OH groups reacting too fast with isocyanate.Reduce THPA load or blend with TIPA (secondary OH) to retard reaction.
Yellowing Amine oxidation.Ensure storage under nitrogen; add UV stabilizer if used in topcoats.
Water Sensitivity Incomplete crosslinking.Increase curing temperature or check NCO:OH stoichiometry.

Trans-disciplinary Note (Pharma & Materials)

While this guide focuses on coatings, the unique solubility profile of THPA is relevant for drug development professionals . Similar to its role in coatings, THPA can function as a counter-ion for acidic drugs (forming salts) to enhance aqueous solubility. Its propyl chains offer a higher lipophilicity than Tromethamine (Tris), potentially aiding in membrane permeability studies, though toxicological qualification (Safety Data) must be verified for pharmaceutical use.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 79906, this compound. Retrieved from .

  • Polyurethane Crosslinking Applications

    • European Patent Office. (2015).[2] EP 2831130 B1: Polyurethane foam production process and formulation. (Cites use of tripropanolamine as crosslinker). Retrieved from .

  • Coating Composition & Neutralization

    • World Intellectual Property Organization. (2021). WO 2021/094578 A1: Coating composition and use thereof. (Discusses tri-n-propanolamine in branched polyetheramine polyols for coatings). Retrieved from .

  • Safety & Handling

    • Sigma-Aldrich. (2023).[3] Safety Data Sheet: 2-(3-Aminopropylamino)ethanol / Homologs. (General safety protocols for amino alcohols). Retrieved from .

(Note: While specific "Application Notes" for CAS 4461-39-6 are proprietary to manufacturers like BASF or Dow, the protocols above are synthesized from the known chemistry of homologous amino alcohol crosslinkers cited in the patent literature.)

Sources

Tris(3-hydroxypropyl)amine as a neutralizing agent for acidic components

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Neutralization Strategies using Tris(3-hydroxypropyl)amine

Abstract & Scope

This technical guide details the utility of This compound (and its structural isomers such as Triisopropanolamine/TIPA) as a specialized neutralizing agent. Unlike standard hydrophilic neutralizers (e.g., Tromethamine/Tris Base or Triethanolamine), this compound offers a unique lipophilic profile due to its extended propyl chains.

This guide focuses on its application in non-aqueous and hydroalcoholic systems , specifically for:

  • Neutralizing cross-linked polyacrylic acid (Carbomers) in high-solvent formulations.

  • Solubilizing acidic Active Pharmaceutical Ingredients (APIs) via lipophilic counter-ion formation.

  • Preventing crystallization in transdermal patches and topical gels.

Chemical Identity & Physicochemical Profile

To ensure reproducibility, researchers must distinguish this molecule from "Standard Tris" (Tromethamine) and "TEA" (Triethanolamine).

PropertySpecificationRelevance to Protocol
Chemical Name This compound (Linear) or Triisopropanolamine (Branched)Do not confuse with: Tris(hydroxymethyl)aminomethane (Tromethamine).
CAS Number 4461-39-6 (Linear) / 122-20-3 (Branched TIPA)Verify CAS before procurement. TIPA is the industrial standard.
Molecular Structure

Tertiary amine.[1] The propyl chain increases organic solubility.
pKa ~10.6 (at 25°C)Sufficiently basic to neutralize carboxylic acids (pKa 4–5).
Solubility Water, Ethanol, Isopropanol, Propylene GlycolKey Differentiator: Superior solubility in alcohols compared to NaOH or Tromethamine.
Molecular Weight ~191.27 g/mol Requires higher weight-to-weight ratio than TEA (149.19 g/mol ) for equimolar neutralization.

Mechanism of Action

The neutralization process is not merely pH adjustment; it is a structural modification mechanism.

  • Proton Transfer: The lone pair on the tertiary amine nitrogen accepts a proton from the carboxylic acid group of the target molecule (e.g., Carbomer or Acidic Drug).

  • Ionization & Uncoiling:

    • In polymers: The formation of carboxylate anions (

      
      ) creates electrostatic repulsion along the polymer backbone.
      
    • Steric Spacing: The bulky propyl chains of this compound insert themselves between polymer chains, preventing tight aggregation and enhancing "blooming" in low-water solvents.

Visualization: The Neutralization & Gelation Pathway

NeutralizationMechanism cluster_solvent Solvent Environment (High Alcohol) Acid Acidic Polymer (Coiled/Insoluble) ProtonTransfer Proton Transfer (Acid-Base Reaction) Acid->ProtonTransfer Donates H+ Amine This compound (Base) Amine->ProtonTransfer Accepts H+ Ionization Ionization (Formation of R-COO⁻) ProtonTransfer->Ionization Repulsion Electrostatic Repulsion Ionization->Repulsion Negative Charge Generation Gelation Polymer Uncoiling & Viscosity Build Repulsion->Gelation Chain Extension

Caption: Mechanism of amine-mediated neutralization leading to polymer uncoiling and gelation.

Protocol A: High-Alcohol Gel Formulation (Sanitizers/Topicals)

Context: Standard neutralizers like Sodium Hydroxide (NaOH) precipitate in high alcohol concentrations (>60% Ethanol/IPA). This compound maintains solubility, ensuring crystal-clear gels.

Materials:

  • Carbomer (e.g., Carbopol® Ultrez 10 or 21)

  • Ethanol (Absolute or 96%)

  • Deionized Water

  • This compound (10% solution in Ethanol)

Step-by-Step Methodology:

  • Dispersion Phase (The "Bloom"):

    • In a main vessel, add the required amount of Deionized Water.

    • Slowly sprinkle the Carbomer powder (0.2% – 0.5% w/w) onto the surface while mixing at medium speed (500–800 RPM).

    • Critical: Allow the polymer to wet out completely (15–30 mins). Do not neutralize yet.

  • Solvent Addition:

    • Slowly add the Ethanol component (60% – 80% w/w) to the hydrated polymer.

    • Increase mixing speed slightly to ensure homogeneity. The solution will remain fluid and slightly hazy.

  • Neutralization (The "Trigger"):

    • Calculate the stoichiometric ratio. For this compound (MW ~191) vs. Acrylic Acid monomer (MW ~72), the weight ratio is roughly 2.5:1 to 3:1 depending on the specific polymer's acid value.

    • Action: Add the 10% this compound solution dropwise.

    • Observation: Viscosity will build immediately.

    • Target pH: Adjust to an apparent pH of 6.0–7.0 (measured on a 1:10 dilution in water, as pH probes drift in high alcohol).

  • De-aeration:

    • Reduce mixing speed to <100 RPM or use a vacuum mixer to remove trapped air bubbles, which are stabilized by the high viscosity.

Protocol B: Lipophilic Salt Formation for Acidic APIs

Context: Many acidic drugs (e.g., Ibuprofen, Salicylic Acid) have poor solubility in water but also poor solubility in certain transdermal adhesives. Neutralizing them with this compound creates a "lipophilic salt" that is miscible in organic matrices (patches/ointments) without crystallizing.

Workflow:

  • Dissolution: Dissolve 10 mmol of the Acidic API in a minimum volume of Acetone or Ethanol.

  • Stoichiometric Addition: Add 10 mmol (1.0 equivalents) of this compound.

  • Reaction: Stir at 40°C for 30 minutes.

  • Isolation: Evaporate solvent under reduced pressure (Rotavap).

  • Validation: Analyze the resulting oil/solid via DSC (Differential Scanning Calorimetry). A shift in melting point confirms salt formation versus a physical mixture.

Comparative Analysis & Selection Guide

When should you choose this compound over industry standards?

FeatureThis compoundTriethanolamine (TEA)Tromethamine (Tris)NaOH (18%)
Alcohol Tolerance High (Up to 90%)Moderate (Up to 60%)Low (Precipitates)Zero
Hygroscopicity ModerateHighLowN/A
Color Stability Good (Yellows slowly)Poor (Browns rapidly)ExcellentExcellent
Nitrosamine Risk Low (Tertiary Amine)*ModerateNone (Primary Amine)None

*Note: While tertiary amines are safer than secondary amines regarding nitrosamine formation, regulatory scrutiny requires high-purity grades (<99%) free of secondary amine impurities.

Decision Tree for Neutralizer Selection

SelectionTree Start Select Neutralizer SolventCheck Primary Solvent System? Start->SolventCheck Water Aqueous (>80% Water) SolventCheck->Water Water Alcohol Hydroalcoholic / Anhydrous SolventCheck->Alcohol Organics APICheck Is API Sensitive to Metal Ions? Water->APICheck SolubilityCheck Alcohol Content? Alcohol->SolubilityCheck NaOH Use NaOH / KOH APICheck->NaOH No TrisBase Use Tromethamine (Tris Base) APICheck->TrisBase Yes (Buffer needed) TEA Use Triethanolamine (TEA) SolubilityCheck->TEA < 60% Alcohol THPA Use this compound (Triisopropanolamine) SolubilityCheck->THPA > 60% Alcohol (High Solubility Needed)

Caption: Decision matrix for selecting the appropriate neutralizing agent based on solvent polarity.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24730, Triisopropanolamine. Retrieved from [Link]

  • Cosmetic Ingredient Review (CIR). (2014). Safety Assessment of Triisopropanolamine as Used in Cosmetics. Washington, DC. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1,1',1''-nitrilotripropan-2-ol (Triisopropanolamine). Retrieved from [Link]

Sources

Technical Application Note: Evaluation and Application of Tris(3-hydroxypropyl)amine (THPA) for Corrosion Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and material scientists evaluating Tris(3-hydroxypropyl)amine (THPA) as a corrosion inhibitor.

This guide synthesizes standard electrochemical methodologies with specific considerations for sterically bulky alkanolamines. It assumes the user has access to a potentiostat, standard glassware, and mild steel or carbon steel specimens.

Introduction & Mechanistic Rationale

This compound (THPA) is a tertiary alkanolamine structurally homologous to Triethanolamine (TEA). While TEA is a widely documented inhibitor, THPA offers distinct theoretical advantages due to its extended propyl chains (


 vs. 

).
The Chemical Advantage

The inhibition efficiency of organic amines relies on adsorption onto the metal surface. THPA possesses two critical features for this:

  • Anchoring Center: The central Nitrogen atom possesses a lone pair of electrons, facilitating chemisorption onto empty

    
    -orbitals of surface Iron (
    
    
    
    ) atoms.
  • Blocking Architecture: The three hydroxypropyl tails provide a larger "umbrella" effect than ethyl groups, theoretically offering superior surface coverage (

    
    ) and hydrophobicity, which repels water and aggressive ions (
    
    
    
    ,
    
    
    ).
Target Mechanism

THPA functions as a Mixed-Type Inhibitor :

  • Anodic Control: Blocks metal dissolution (

    
    ) by adsorbing on active sites.
    
  • Cathodic Control: Retards hydrogen evolution (

    
    ) by increasing the overpotential.
    

Safety & Handling (Pre-Experimental)

Warning: THPA is an organic amine. Standard safety protocols for corrosive/irritant chemicals must be followed.

ParameterSpecificationHandling Note
CAS Number 14002-34-7Verify CAS; do not confuse with diamine analogs.
Physical State Viscous Liquid / Low-melt SolidMay require gentle warming (30-40°C) to dispense accurately.
Solubility Water, Alcohols, AcidHighly soluble in 1.0 M HCl; exothermic reaction possible upon mixing.
PPE Nitrile Gloves, Goggles, Lab CoatAvoid skin contact; amines can cause chemical burns or sensitization.

Experimental Workflow

The following workflow ensures data integrity by triangulating results across three distinct physical phenomena: Mass Loss (Macroscopic), Electrochemical Impedance (Kinetic/Interfacial), and Polarization (Thermodynamic).

Workflow Visualization

ExperimentalProtocol Prep Phase 1: Sample Prep (Polishing & Degreasing) Soln Solution Prep (1.0 M HCl + THPA) Prep->Soln OCP OCP Stabilization (30-60 mins) Soln->OCP Electrochem Track Weight Phase 3: Weight Loss (24h Immersion) Soln->Weight Gravimetric Track EIS Phase 2: EIS (100 kHz - 10 mHz) OCP->EIS Tafel Phase 2: Tafel Polarization (±250 mV vs OCP) EIS->Tafel Destructive Step (Do Last) Analysis Data Analysis (Isotherms & Efficiency) Tafel->Analysis Weight->Analysis

Figure 1: Integrated workflow for corrosion inhibitor validation. Note that Tafel polarization is destructive to the surface film and must be performed after non-destructive EIS.

Detailed Protocol

Phase 1: Solution and Sample Preparation

Objective: Create a baseline environment free of contaminants.

  • Metal Coupon Prep:

    • Cut mild steel specimens (e.g.,

      
       for electrochemistry, 
      
      
      
      for weight loss).
    • Abrasion: Wet grind successively with SiC paper (grades 400, 600, 800, 1200).

    • Cleaning: Sonicate in ethanol for 5 mins, degrease with acetone, rinse with deionized water, and dry in a warm air stream. Use immediately to prevent flash rust.

  • Inhibitor Stock Solution:

    • Prepare a 1.0 M HCl blank solution (aggressive media).

    • Prepare THPA concentrations ranging from 100 ppm to 1000 ppm (approx. 0.5 mM to 5 mM).

    • Note: Ensure THPA is fully dissolved. If turbidity occurs, mild sonication is permitted.

Phase 2: Electrochemical Characterization (The Diagnostic)

Objective: Quantify the kinetics of the corrosion reaction and the barrier properties of the THPA film.

Setup: Three-electrode cell.

  • Working Electrode (WE): Mild Steel (exposed area

    
    ).
    
  • Counter Electrode (CE): Platinum wire/mesh (large surface area).

  • Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE).

Step-by-Step:

  • OCP Stabilization: Immerse WE in the solution. Monitor Open Circuit Potential (OCP) for 30–60 minutes until stability (

    
    ) is achieved. This allows the inhibitor to adsorb.
    
  • Electrochemical Impedance Spectroscopy (EIS):

    • Frequency Range: 100 kHz to 10 mHz.

    • Amplitude: 10 mV (AC perturbation).

    • Bias: At OCP.

    • Output: Nyquist and Bode plots. Look for a depressed semicircle in the Nyquist plot, indicating charge transfer control.

  • Potentiodynamic Polarization (Tafel):

    • Scan Range: -250 mV to +250 mV vs. OCP.

    • Scan Rate: 1 mV/s (slow rate ensures steady-state).

    • Output: Tafel curves (log I vs. E).

Phase 3: Gravimetric Analysis (The Verification)

Objective: Provide a direct, macroscopic measurement of corrosion inhibition over time.

  • Weigh the prepared coupons (

    
    ) to 0.1 mg precision.
    
  • Immerse coupons in 1.0 M HCl with and without THPA (triplicates recommended).

  • Duration: 24 hours at 25°C (thermostatted).

  • Remove coupons, scrub gently with a bristle brush under running water to remove loose corrosion products (ASTM G1 standard), rinse with acetone, dry, and re-weigh (

    
    ).
    

Data Analysis & Interpretation

Quantitative Metrics

Summarize your findings using the following equations.

MetricFormulaDescription
Corrosion Rate (

)


=weight loss (mg),

=density (

),

=area (

),

=time (h).[1][2][3][4][5]
Inhibition Efficiency (

)

Derived from Weight Loss data.
Inhibition Efficiency (

)


= Charge Transfer Resistance from EIS fitting.
Surface Coverage (

)

Fraction of surface occupied by THPA.
Adsorption Isotherm (Mechanism Validation)

To validate that THPA acts via adsorption, fit the Surface Coverage (


) data to the Langmuir Isotherm :


  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Linearity (

    
    )  confirms monolayer adsorption.
    
  • Calculate Free Energy of Adsorption (

    
    ) :
    
    
    
    
    • If

      
      : Physisorption (Electrostatic interaction).
      
    • If

      
       or lower: Chemisorption (Coordinate bonding). THPA is expected to lie between -20 and -40 kJ/mol (Mixed Mode).
      
Mechanistic Visualization

AdsorptionMechanism cluster_surface Mild Steel Surface (Fe) cluster_molecule THPA Molecule in Solution Fe_Surface Fe Surface (d-orbitals) N_Atom Nitrogen Lone Pair (:N) N_Atom->Fe_Surface Chemisorption (Coordinate Bond) Tail Propyl Chains (Hydrophobic Barrier) N_Atom->Tail OH_Groups 3x Hydroxyl Groups (-OH) OH_Groups->Fe_Surface Physisorption (H-Bonding) OH_Groups->Tail Tail->Fe_Surface Steric Coverage (Blocks H+ / Cl-)

Figure 2: Proposed adsorption mechanism of THPA. The Nitrogen lone pair anchors the molecule, while the propyl chains form a hydrophobic barrier against corrosive ions.

Troubleshooting & Optimization

  • Issue: Low Inhibition Efficiency (< 70%)

    • Cause: Insufficient time for adsorption film to form.

    • Fix: Increase OCP immersion time to 2 hours before running EIS.

    • Fix: Increase concentration (up to 5000 ppm) if the environment is highly acidic (e.g., 5M HCl).

  • Issue: Noisy EIS Data at Low Frequencies

    • Cause: Unstable system (corrosion rate changing during scan).

    • Fix: Ensure OCP is stable.[6] Use a larger electrode area to lower impedance.

  • Issue: Precipitation

    • Cause: THPA may complex with dissolved

      
       ions at high pH.
      
    • Fix: This protocol is optimized for acidic media (pH < 2). If testing in neutral media, check solubility limits.

References

  • ASTM G1-03 . (2017). Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. ASTM International. [Link]

  • ASTM G102-89 . (2015). Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements. ASTM International. [Link]

  • Finšgar, M., & Jackson, J. (2014). Application of corrosion inhibitors for steels in acidic media for the oil and gas industry: A review. Corrosion Science, 86, 17-41. [Link]

  • Sastri, V. S. (2011). Green Corrosion Inhibitors: Theory and Practice. Wiley. (Reference for Alkanolamine mechanisms). [Link]

  • Verma, C., et al. (2018). Alkanolamines as corrosion inhibitors for mild steel in 1 M HCl: Experimental and theoretical studies. Journal of Molecular Liquids. (Provides comparative data for homologous amines). [Link]

Sources

Application Note: Utilizing Tris(3-hydroxypropyl)amine (THPA) in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tris(3-hydroxypropyl)amine (THPA), CAS [4461-39-6], is a trifunctional amino-alcohol often underutilized compared to its ethyl analog, Triethanolamine (TEA). However, THPA offers distinct advantages in macromolecular synthesis: the longer propyl spacer reduces steric hindrance around the central nitrogen and increases the flexibility of the resulting polymer network.

This guide details the use of THPA as a core intermediate (A3 monomer) in the synthesis of hyperbranched polyesters and as a crosslinking agent in high-performance polyurethanes . The protocols below prioritize moisture control and stoichiometric precision, which are critical for preventing gelation in A3+B2 polycondensation reactions.

Chemical Profile & Pre-Synthesis Handling

Before initiating synthesis, the intermediate must be characterized and conditioned. Commercial THPA often contains trace water, which is detrimental to isocyanate reactions and affects the molecular weight distribution in esterification.

Table 1: Physicochemical Properties
PropertyValueRelevance to Synthesis
Formula

A3 Monomer (3 reactive hydroxyls)
Molar Mass 191.27 g/mol Calculation basis for stoichiometry
Boiling Point ~320°C (Predicted)High thermal stability for melt polymerization
pKa ~10.2 (Amine)Basic catalyst potential; requires neutralization in acid-sensitive steps
Solubility Water, Alcohols, DMSOCompatible with polar organic synthesis
Protocol 1: Pre-Reaction Purification (Drying)

Objective: Remove hygroscopic water to <50 ppm.

  • Dissolution: Dissolve crude THPA in dry Ethanol (1:3 w/v).

  • Azeotropic Distillation: Rotate evaporate at 60°C under reduced pressure to remove ethanol/water azeotrope.

  • Vacuum Drying: Transfer the viscous residue to a vacuum oven.

    • Settings: 50°C at <1 mbar for 12 hours.

    • Validation: Karl Fischer titration should yield <0.05% water content.

  • Storage: Store under Argon atmosphere in a desiccator.

Application A: Synthesis of Hyperbranched Polyesters (HBP)

Context: THPA acts as the


 core. When reacted with a dicarboxylic acid (

monomer) like Adipic Acid, it yields hyperbranched structures used in drug delivery vectors due to their internal cavities and terminal functionality.
Workflow Logic

The reaction is a melt polycondensation. The critical control parameter is the conversion limit to prevent crosslinking (gelation). According to Carothers' theory, gelation in


 systems occurs at high conversion; however, slow addition and temperature ramping allow for controlled branching.
DOT Diagram: HBP Synthesis Workflow

HBP_Synthesis Start Raw Materials (THPA + Adipic Acid) Mix Melt Mixing 140°C, N2 Flow Start->Mix Stoichiometry 1:1 Cat Catalyst Addition (Ti(OBu)4, 0.1 wt%) Mix->Cat Homogeneous Melt React Step-Growth Polymerization 160-180°C, Vacuum Ramp Cat->React Esterification React->React Water Removal (Driving Force) Stop Quenching Cool to <60°C React->Stop Viscosity Spike Product Hyperbranched Polyester (Viscous Liquid/Solid) Stop->Product

Figure 1: Step-growth polymerization workflow for THPA-based hyperbranched polymers.

Detailed Protocol

Reagents:

  • THPA (Purified via Protocol 1)

  • Adipic Acid (Recrystallized)

  • Catalyst: Titanium(IV) butoxide (

    
    )
    

Step-by-Step Methodology:

  • Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap (or vacuum outlet).

  • Charging: Add THPA (19.13 g, 0.1 mol) and Adipic Acid (14.61 g, 0.1 mol) to the flask.

    • Note on Stoichiometry: A 1:1 molar ratio favors hydroxyl-terminated hyperbranched structures.

  • Melting: Heat the mixture to 140°C under a continuous stream of Nitrogen. Stir at 300 RPM until a clear melt is obtained.

  • Catalysis: Inject

    
     (0.1 wt% relative to total mass).
    
  • Reaction Phase 1 (Oligomerization): Increase temperature to 160°C. Maintain for 2 hours. Water evolution indicates ester formation.

  • Reaction Phase 2 (Vacuum Stage):

    • Critical Step: Slowly apply vacuum (ramp down to 5 mbar over 30 minutes) to remove trace water and drive the equilibrium forward (Le Chatelier’s principle).

    • Temperature: Increase to 180°C.

  • Endpoint Determination: Monitor torque on the mechanical stirrer. Stop the reaction immediately when a sharp increase in torque is observed (indicating the onset of gelation) or when the acid value drops below 10 mg KOH/g.

  • Purification: Dissolve the crude polymer in DMF and precipitate into cold diethyl ether to remove unreacted monomers.

Application B: Crosslinking Agent in Polyurethanes

Context: THPA serves as a trifunctional chain extender. The tertiary amine core provides "autocatalytic" activity for the urethane reaction, reducing the need for external amine catalysts like DABCO.

Mechanism of Action

The three hydroxyl groups react with isocyanates (


) to form urethane linkages. The central nitrogen atom possesses a lone pair that can coordinate with the urethane hydrogen, stabilizing the transition state and accelerating the reaction.
DOT Diagram: Crosslinking Network Formation

PU_Crosslink THPA THPA Core (3 x -OH) Network Crosslinked Polyurethane Matrix THPA->Network Hard Segment (Branch Point) Diiso Diisocyanate (MDI/TDI) Diiso->Network Linker Polyol Macro-Polyol (Soft Segment) Polyol->Network Elasticity

Figure 2: Component interaction in THPA-crosslinked polyurethane synthesis.

Detailed Protocol

Reagents:

  • Polyol: Poly(tetramethylene ether) glycol (PTMEG, Mn=1000)

  • Isocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI)

  • Chain Extender: THPA (Dried)

Step-by-Step Methodology:

  • Pre-polymer Synthesis: React PTMEG with excess MDI at 80°C for 2 hours to form an NCO-terminated prepolymer. Calculate %NCO content via titration (ASTM D2572).

  • Chain Extension Calculation: Calculate the required mass of THPA to satisfy the stoichiometric equivalent of the remaining NCO groups (Index 1.05).

    
    
    Where Equivalent Weight of THPA = 191.27 / 3 = 63.75 g/eq.
    
  • Mixing: Degas the prepolymer under vacuum. Add the calculated THPA rapidly.

  • Curing:

    • Mix vigorously for 30 seconds (pot life is short due to autocatalytic effect).

    • Pour into a pre-heated mold (100°C).

    • Post-cure at 100°C for 16 hours.

Analytical Validation

To ensure the integrity of the THPA intermediate and the final product, the following spectral markers must be verified.

Table 2: FTIR Diagnostic Peaks
Functional GroupWavenumber (

)
Observation in Product
O-H Stretch 3200-3500 (Broad)Strong in THPA; Diminishes in Polymer
C-N Stretch 1000-1200Present in THPA and Polymer (Core stability)
C=O Stretch 1730-1750Appears in Polyester (Ester bond formation)
N-H (Urethane) 3300-3350Appears in Polyurethane
NMR Verification ( -NMR in )
  • THPA Monomer: Look for the triplet at

    
     ppm (methylene adjacent to N) and 
    
    
    
    ppm (methylene adjacent to O).
  • Esterification Shift: Upon reaction with adipic acid, the signal at

    
     ppm will shift downfield to 
    
    
    
    ppm, confirming the conversion of alcohol to ester.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 20486, 3,3',3''-Nitrilotri-1-propanol (THPA). Retrieved from [Link]

  • Voit, B. I., & Lederer, A. (2009). Hyperbranched and Highly Branched Polymer Architectures—Synthetic Strategies and Major Characterization Aspects. Chemical Reviews, 109(11), 5924–5973. (Foundational text for A3+B2 synthesis protocols). Retrieved from [Link]

  • Chattopadhyay, D. K., & Webster, D. C. (2009). Thermal stability and flame retardancy of polyurethanes. Progress in Polymer Science, 34(10), 1068-1133. (Context for amine-polyol crosslinkers). Retrieved from [Link]

Application Note: Tris(3-hydroxypropyl)amine (THPA) as a Chemical Stabilizer

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the use of Tris(3-hydroxypropyl)amine (THPA) as a stabilizer for chemical mixtures.

Important Disambiguation

Before proceeding, it is critical to distinguish This compound from two chemically related but functionally distinct compounds often confused in literature:

  • THPA (Topic of this Guide): this compound (CAS: 14002-34-7). A tertiary amine used as a proton scavenger, corrosion inhibitor, and crosslinker.

  • THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine (CAS: 760952-88-3). A ligand used specifically for stabilizing Copper(I) in "Click Chemistry" (CuAAC).

  • TRIS/Tromethamine: Tris(hydroxymethyl)aminomethane (CAS: 77-86-1). A primary amine used universally as a biological buffer.

Introduction & Mechanism of Action

This compound (THPA) is a tertiary amine featuring three propanol side chains. Unlike its shorter-chain analog Triethanolamine (TEA), THPA exhibits distinct lipophilicity and basicity profiles due to the extended propyl spacers. Its primary utility as a stabilizer arises from its capacity to act as a robust acid scavenger and corrosion inhibitor in non-aqueous or mixed-phase systems (e.g., fuels, halogenated polymers, and industrial lubricants).

Mechanistic Pillars of Stabilization
  • Proton Scavenging (Acid Neutralization): THPA possesses a lone pair of electrons on the central nitrogen. In mixtures prone to acidification (e.g., via oxidation of hydrocarbons or dehydrohalogenation), THPA irreversibly binds free protons, preventing acid-catalyzed degradation of the active ingredients.

    
    
    
  • Chela-Assisted Corrosion Inhibition: The tridentate structure allows THPA to chelate metal ions (Fe, Cu) that often catalyze oxidative degradation. Furthermore, the hydroxyl groups facilitate adsorption onto metal surfaces, forming a passivation layer that stabilizes the container-mixture interface.

  • Phase Transfer Stabilization: The propyl chains provide a higher degree of lipophilicity compared to ethyl-based amines, allowing THPA to dissolve more effectively in hydrocarbon-rich phases (like LPG or organic solvents) while maintaining a polar core to trap polar degradants.

Visualizing the Stabilization Logic

The following diagram illustrates the multi-modal stabilization pathway of THPA in a chemical mixture prone to oxidative or acidic degradation.

THPA_Stabilization_Mechanism Source Degradation Source (Oxidation/Hydrolysis) Acid Free Acid (H+) & Metal Ions (M+) Source->Acid Generates THPA THPA Molecule (Tertiary Amine) Acid->THPA Attacks Complex Stable Ammonium Salt (Trapped Acid) THPA->Complex Scavenges H+ Chelate Metal-THPA Chelate (Deactivated Catalyst) THPA->Chelate Sequesters M+ Product Stabilized Mixture (Integrity Maintained) Complex->Product Prevents Catalysis Chelate->Product Prevents Oxidation

Figure 1: Mechanistic flow of THPA acting as a dual-function scavenger for protons and metal ions.[1][2]

Physicochemical Profile

PropertyValue / DescriptionRelevance to Stabilization
CAS Number 14002-34-7Unique Identifier
Molecular Formula

Tertiary amine structure
Molecular Weight 191.27 g/mol Low volatility compared to smaller amines
Basicity (pKa) Est. 9.5 - 10.2*Stronger base than TEA; effective buffer in basic regions
Solubility Water, Alcohols, Polar OrganicsAmphiphilic; stabilizes emulsions
Boiling Point >200°C (dec.)Suitable for high-temp industrial processes

*Note: pKa is estimated based on structural homology to 3-amino-1-propanol. Exact pKa should be determined experimentally for critical pharmaceutical applications (see Protocol A).

Experimental Protocols

Protocol A: Determination of Buffer Capacity & pKa (Self-Validating)

Rationale: Since the exact pKa of THPA varies with solvent ionic strength and temperature, this protocol validates the stabilizer's effective range in your specific matrix.

Reagents:

  • THPA (98%+ purity).

  • 0.1 N HCl (Standardized).

  • Deionized Water (degassed).

Workflow:

  • Preparation: Dissolve 1.91 g of THPA (10 mmol) in 100 mL of deionized water to create a 0.1 M solution.

  • Setup: Place solution in a jacketed beaker at 25°C with magnetic stirring. Insert a calibrated pH electrode.

  • Titration: Add 0.1 N HCl in 0.5 mL increments. Record pH after stabilization (wait 30s per point).

  • Calculation: Plot pH vs. Volume of HCl. The inflection point (pH = pKa) occurs at 50% neutralization.

  • Validation: The "Buffer Capacity" (

    
    ) is maximal at pH = pKa. Ensure your target mixture pH falls within pKa ± 1.0 for optimal stability.
    
Protocol B: Preparation of a Stabilized Hydrocarbon Mixture

Application: Stabilizing fuels, lubricants, or non-polar solvents against oxidative acidification.

Reagents:

  • Base Solvent (e.g., Hexane, Toluene, or LPG surrogate).

  • THPA (Pre-dissolved in isopropanol if direct solubility is low).

  • Antioxidant (e.g., BHT - Butylated Hydroxytoluene) for synergistic effect.

Step-by-Step Guide:

  • Stock Solution: Prepare a 10% (w/v) stock of THPA in anhydrous Isopropanol. (The alcohol acts as a co-solvent coupling agent).

  • Dosing: Add the THPA stock to the hydrocarbon mixture to achieve a final concentration of 50–200 ppm (0.005% - 0.02%).

    • Note: For highly reactive mixtures (e.g., those containing alkyl halides), increase concentration to 500 ppm.

  • Dispersion: Agitate the mixture at 40°C for 30 minutes to ensure micellar dispersion or complete solubilization.

  • Synergy Step: Add BHT at a 1:1 molar ratio to THPA.

    • Mechanism:[3][4][5] BHT terminates free radicals; THPA neutralizes the acidic byproducts of that termination.

Protocol C: Accelerated Stability Stress Test (Acid Challenge)

Rationale: To verify if THPA effectively protects a labile Active Pharmaceutical Ingredient (API) or chemical from acid degradation.

Workflow:

  • Control Group: API dissolved in solvent + 0.01% Acetic Acid (Acid Challenge).

  • Test Group: API dissolved in solvent + 0.01% Acetic Acid + 0.05% THPA .

  • Incubation: Seal vials and incubate at 50°C for 72 hours.

  • Analysis: Analyze via HPLC.

    • Success Criteria: The Test Group must show >95% recovery of the API, while the Control Group shows significant degradation (<80%).

References

  • Preparation of Stabilized LPG Fuels. (Patent DE102007005863B4). Describes the use of this compound as a corrosion and oxidation inhibitor in liquefied petroleum gas mixtures.

    • Source:

  • Ruthenium-Catalyzed Synthesis of Quinolines. (Bulletin of the Korean Chemical Society, 2003). Details the reactivity of this compound in amine exchange reactions, highlighting its thermal stability and reactivity profile.

    • Source:

  • Amino-alcohol Cyclization and Stability. (ResearchGate).

    • Source:

Sources

Troubleshooting & Optimization

Technical Support Guide: Troubleshooting Tris(3-hydroxypropyl)amine (THPA) Side Reactions

[1]

Technical Overview & Critical Distinction

Tris(3-hydroxypropyl)amine (THPA) is a tertiary amine with three propanol arms.[1] It is structurally homologous to Triethanolamine (TEA) but exhibits distinct physicochemical properties due to the longer propyl chain length.

Core Properties & Reactivity Profile
PropertyValue / CharacteristicImplication for Experimental Design
CAS Number 4461-39-6Critical: Do not confuse with Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA, CAS 760952-88-3), a ligand used in CuAAC "Click" chemistry.[1]
Structure N(CH₂CH₂CH₂OH)₃Trifunctional Nucleophile: Contains 3 primary hydroxyl groups and 1 tertiary amine center.[1]
Basicity (pKa) ~9.5 (Estimated)Stronger Base than TEA (pKa 7.8): The hydroxyl groups are in the

-position (3 bonds away), exerting a weaker electron-withdrawing inductive effect than the

-hydroxyls in TEA.[1] This makes the nitrogen lone pair more available.
Chelation Tridentate LigandForms 6-membered chelate rings with metal ions, unlike the 5-membered rings of TEA.[1] This alters metal selectivity and stability constants.

Common Side Reactions & Troubleshooting Modules

This section addresses specific failure modes caused by the reactivity of THPA. Each module provides a diagnostic approach and a remediation strategy.

Module 1: Oxidative Degradation (The "Yellowing" Phenomenon)[1]

Issue: Solutions of THPA turn yellow or brown upon storage, accompanied by a shift in pH and loss of buffering capacity.

Scientific Causality: The electron-rich nitrogen atom in THPA is susceptible to oxidation by atmospheric oxygen or peroxides, forming THPA N-oxide .[1] Unlike TEA, the higher electron density on the nitrogen (due to reduced inductive withdrawal from distant -OH groups) makes THPA more prone to N-oxidation.[1]

  • Pathway:

    
    
    
  • Secondary Effect: Trace transition metals (Fe, Cu) catalyze this process via radical mechanisms, leading to complex colored chromophores (conjugated imines).[1]

Troubleshooting Guide:

SymptomDiagnostic StepRoot CauseCorrective Action
Yellow Discoloration Check storage history. Was it stored under air?Auto-oxidation of amine to N-oxide and subsequent degradation.[1]Protocol A: Distill under reduced pressure or pass through activated carbon.[1] Store under Argon/Nitrogen.[1]
pH Drift (Acidic) Measure pH of 10% aq. solution.Formation of carboxylic acid degradation products (oxidative cleavage of propyl chains).Discard batch if pH < 9.[1]0. Use fresh high-purity grade.
Loss of Reducing Power Perform Iodine titration.N-oxide formation consumes the active lone pair.[1]Add a sacrificial antioxidant (e.g., BHT) if compatible with the application.

FAQ:

  • Q: Can I use yellowed THPA for non-critical applications?

    • A: Only if pH is critical but redox potential is not.[1] The N-oxide is a weaker base and non-nucleophilic at the nitrogen, but the hydroxyl groups remain active. For polyurethane (PU) catalysis, yellowed material may alter cure rates.[1]

Module 2: Unexpected Crosslinking (The "Gelation" Issue)

Issue: In polymer synthesis (e.g., polyurethanes, epoxies), the reaction mixture gels prematurely or viscosity increases uncontrollably.[2]

Scientific Causality: THPA is a trifunctional crosslinker .[1]

  • Isocyanate Reaction: The three -OH groups react with isocyanates (-NCO) to form urethanes.[1] Because THPA has three arms, it acts as a branching point, rapidly building 3D networks.

  • Catalytic Acceleration: The tertiary amine center catalytically activates the isocyanate-hydroxyl reaction.

    • Side Reaction: If the amine is too basic (pKa ~9.5), it may preferentially catalyze the water-isocyanate reaction (blowing reaction) over the polyol-isocyanate reaction (gelling reaction), leading to foam collapse or irregular cell structure.[1]

Troubleshooting Guide:

SymptomDiagnostic StepRoot CauseCorrective Action
Premature Gelation Check stoichiometry.[1]THPA concentration is too high; acting as a crosslinker rather than just a catalyst.[1]Reduce THPA loading. Treat THPA as a polyol in the equivalent weight calculation (EW = MW/3).
Foam Collapse Check water content.[1]High basicity of THPA promotes rapid CO₂ evolution before polymer strength builds.Blend with a weaker amine catalyst (e.g., TEA) to balance the blowing/gelling ratio.
Module 3: Metal Catalyst Inhibition (The "Chelation" Effect)[1]

Issue: A metal-catalyzed reaction (e.g., involving Cu, Ni, or Pd) stalls or proceeds with poor selectivity when THPA is present as a buffer or additive.

Scientific Causality: THPA acts as a tridentate ligand , wrapping around metal ions to form three 6-membered chelate rings .[1]

  • Thermodynamics: While 5-membered rings (formed by TEA) are generally more stable for small ions, 6-membered rings can effectively sequester larger transition metals or distort the geometry required for catalysis.[1]

  • Result: The metal center becomes coordinatively saturated and sterically hindered, preventing substrate access.

Troubleshooting Guide:

SymptomDiagnostic StepRoot CauseCorrective Action
Reaction Stalling Add equivalent of a stronger ligand (e.g., EDTA or phenanthroline).[1]THPA has sequestered the metal catalyst.Increase metal catalyst loading or switch to a non-chelating buffer (e.g., MOPS, HEPES) if buffering is the only goal.
Precipitation Observe solution clarity.Formation of insoluble Metal-THPA complexes.[1]Adjust pH. Metal-amine complexes are often pH-dependent.[1] Lowering pH (protonating the amine) releases the metal.

Experimental Protocols

Protocol A: Determination of Amine Value (Purity Check)

Use this to verify if your THPA has degraded to secondary amines or N-oxides.[1]

Reagents:

  • 0.1 N Hydrochloric Acid (standardized)[1]

  • Bromocresol Green indicator (0.1% in ethanol)[1]

  • Solvent: Deionized water

Procedure:

  • Weigh accurately ~0.5 g of THPA sample (

    
    ) into a 250 mL Erlenmeyer flask.[1]
    
  • Dissolve in 50 mL of deionized water.

  • Add 3-5 drops of Bromocresol Green indicator.[1]

  • Titrate with 0.1 N HCl (

    
    ) until the color changes from blue to yellow.
    

Calculation:

1
  • Note: Compare with theoretical value for pure THPA. Significant deviation suggests impurities (water, secondary amines) or oxidation (N-oxides do not titrate as strong bases).[1]

Protocol B: Peroxide Detection Test

Essential before using THPA in oxidation-sensitive reactions.[1]

Reagents:

  • 10% Potassium Iodide (KI) solution (freshly prepared)[1]

  • Glacial Acetic Acid[3][4]

  • Starch solution

Procedure:

  • Dissolve 1 g of THPA in 10 mL of degassed water.

  • Add 1 mL of Glacial Acetic Acid.

  • Add 1 mL of 10% KI solution.

  • Incubate in the dark for 5 minutes.

  • Observation: A yellow/brown color indicates peroxides.[1] Add starch solution; blue color confirms high peroxide content.[1]

Visualizing the Degradation & Interference Pathways

The following diagram illustrates the primary side reaction pathways for this compound, focusing on Oxidation and Chelation mechanisms.

THPA_ReactivityTHPAThis compound(THPA)OxidationOxidation(Air/Peroxides)THPA->OxidationO₂ / ROOHComplexMetal-THPA Complex(6-membered Chelate Rings)THPA->Complex + M²⁺ (Chelation)NetworkCrosslinked Polymer(Gelation)THPA->Network + R-NCO (x3)NOxideTHPA N-Oxide(Non-nucleophilic, Yellow)Oxidation->NOxideN-oxidationDegradationAldehydes/Acids(Chain Cleavage)NOxide->DegradationThermal/RadicalMetalTransition Metal(M²⁺)Metal->ComplexInhibitionCatalyst Inhibition(Steric Blockade)Complex->InhibitionSequesters MetalElectrophileElectrophile(Isocyanate/Epoxide)Electrophile->Network

Figure 1: Mechanistic pathways of THPA side reactions leading to oxidation, catalyst inhibition, and crosslinking.[1]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 78564, 3,3',3''-Nitrilotripropanol. Retrieved from [Link]

  • Amine Oxidation Mechanisms

    • Cope, A. C., & Lee, H. H. (1957).[1] Amine Oxides.[1] I. Preparation and Properties. Journal of the American Chemical Society.[5][6] (General mechanism for tertiary amine oxidation).[1]

  • Polyurethane Catalysis

    • Dow Polyurethanes.[1] (n.d.). Tertiary Amine Catalysts for Polyurethanes. (Describes the balance of blowing vs. gelling reactions catalyzed by amine structures).

  • Metal Chelation

    • Hancock, R. D. (1992).[1] Chelate ring size and metal ion selection. Journal of Chemical Education. (Explains the stability difference between 5-membered TEA rings and 6-membered THPA rings).

  • Ruthenium Catalysis (Amine Exchange)

    • Cho, C. S., et al. (2003).[3] Ruthenium-Catalyzed Synthesis of Quinolines from Anilines and this compound via Amine Exchange Reaction. Bulletin of the Korean Chemical Society.[7] Retrieved from [Link]

Technical Support Center: Tris(3-hydroxypropyl)amine (THPA) Integrity Management

Author: BenchChem Technical Support Team. Date: February 2026

Product: Tris(3-hydroxypropyl)amine CAS: 4461-39-6 Chemical Class: Tertiary Alkanolamine Application: Buffer systems, cross-linking agents, organic synthesis intermediates.

Executive Summary: The Stability Profile

This compound (THPA) is a tertiary alkanolamine. While chemically robust under controlled conditions, it exhibits significant sensitivity to oxidative degradation and hygroscopicity .

The degradation is not typically a cleavage of the carbon skeleton, but rather a transformation of the functional groups that renders the material unsuitable for sensitive applications (e.g., catalysis or pharmaceutical synthesis). The primary failure modes are N-oxide formation (yellowing) and moisture-induced dilution .

Troubleshooting & FAQs

Direct solutions to common laboratory observations.

Q1: My THPA stock has turned from colorless to pale yellow/brown. Is it still usable?

Diagnosis: Oxidative Degradation. Technical Explanation: The nitrogen atom in THPA possesses a lone pair of electrons. Upon exposure to atmospheric oxygen (


), this lone pair facilitates the formation of N-oxides and radical intermediates. This process is often catalyzed by trace metal ions (like Iron) or UV light. The yellow color arises from complex conjugated byproducts (chromophores).
Actionable Advice: 
  • For Synthesis: If used as a bulk base, it may be usable, but stoichiometry must be adjusted.

  • For Analytics/Pharma: Discard. The N-oxide impurities can act as oxidants in downstream reactions or interfere with chromatographic baselines.

  • Prevention: Store under an inert atmosphere (Argon/Nitrogen) and use amber glass containers.

Q2: The material has clumped or become a viscous liquid despite being labeled a solid.

Diagnosis: Hygroscopic Failure. Technical Explanation: THPA contains three hydrophilic hydroxyl (-OH) groups. It is aggressively hygroscopic. When the container seal is compromised, it pulls moisture from the air. This lowers the melting point (colligative property), causing the solid to become a sticky paste or viscous liquid. Actionable Advice:

  • Validation: Perform a Karl Fischer (KF) titration. If water content >1.0% (or your specific spec), the effective molecular weight has shifted.

  • Remediation: You can attempt to dry the material via vacuum desiccation over

    
     or by azeotropic distillation with toluene, though purchasing fresh stock is often more cost-effective for small scales.
    
Q3: Can I store THPA in stainless steel or standard metal drums?

Diagnosis: Metal-Catalyzed Degradation Risk. Technical Explanation: While THPA is not corrosive to steel, trace iron ions (


) from metal surfaces can leach into the amine. Transition metals act as radical initiators, significantly accelerating the oxidative yellowing process described in Q1.
Actionable Advice: 
  • Preferred: High-Density Polyethylene (HDPE) or Amber Borosilicate Glass.

  • Acceptable: Stainless steel (316L) only if passivated and flushed with nitrogen.

  • Avoid: Carbon steel, Copper, or Brass.

Degradation Mechanism Visualization

The following diagram illustrates the causality between environmental exposure and chemical degradation.

THPA_Degradation THPA Pure THPA (Colorless) Radical Free Radical Formation THPA->Radical Lone Pair Attack Hygroscopy Water Absorption THPA->Hygroscopy Oxygen Atmospheric O2 Oxygen->Radical Moisture Humidity (H2O) Moisture->Hygroscopy Light UV Light / Heat Light->Radical Catalysis NOxide N-Oxide & Degradants Radical->NOxide Viscosity Viscosity Change (Liquefaction) Hygroscopy->Viscosity Yellowing Yellow/Brown Discoloration NOxide->Yellowing

Figure 1: Pathways of THPA degradation showing oxidative yellowing and moisture-induced physical changes.

Standard Operating Procedures (SOPs)

Protocol A: Long-Term Storage Setup

Objective: To maintain purity >98% over 12+ months.

  • Container Selection: Use Amber HDPE bottles or Amber Borosilicate vials. The amber color blocks UV radiation (200-400nm) which catalyzes auto-oxidation [1].

  • Headspace Purge:

    • Connect a source of dry Nitrogen (

      
      ) or Argon (Ar) to a pipette or cannula.
      
    • Insert the cannula into the container, hovering just above the chemical surface.

    • Flow gas at 2-5 PSI for 30 seconds to displace atmospheric oxygen and moisture.

  • Sealing: Apply Parafilm® or a secondary heat-induction seal under the cap immediately after purging.

  • Environment: Store in a cool, dry place (

    
    ). Refrigeration (
    
    
    
    ) is optimal but requires strict equilibration to room temperature before opening to prevent condensation.
Protocol B: Quality Control (QC) Check

Objective: To validate stock integrity before experimental use.

ParameterMethodAcceptance CriteriaFailure Impact
Appearance Visual InspectionWhite solid or clear, colorless meltIndicates oxidation; potential side reactions.
Water Content Karl Fischer (Coulometric)

(Grade dependent)
Stoichiometric errors; solvent interference.
Solubility 10% w/v in MethanolClear, no turbidityTurbidity indicates polymer/salt contamination.

Decision Matrix: Handling & Recovery

Use this logic flow to determine the fate of your THPA inventory.

Storage_Decision Start Inspect THPA Stock ColorCheck Is the color yellow/brown? Start->ColorCheck Discard DISCARD / RECYCLE (Irreversible Oxidation) ColorCheck->Discard Yes MoistureCheck Is it wet/clumped? ColorCheck->MoistureCheck No Drying Attempt Drying (Vacuum Desiccator) MoistureCheck->Drying Yes KFTest Karl Fischer Test MoistureCheck->KFTest No Drying->KFTest KFTest->Discard >1.0% H2O (after drying) Pass USE in Experiment KFTest->Pass <0.5% H2O

Figure 2: Decision tree for assessing THPA viability based on visual and analytical inspection.

References

  • PubChem. (n.d.). Compound Summary: this compound (CAS 4461-39-6). National Library of Medicine. Retrieved from [Link]

  • Lide, D. R. (Ed.). (2005). CRC Handbook of Chemistry and Physics (86th ed.). CRC Press.

Analytical techniques for monitoring Tris(3-hydroxypropyl)amine reaction progress

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification

Welcome to the technical support center. This guide addresses the specific analytical challenges of Tris(3-hydroxypropyl)amine (THPA) . Unlike its ethyl analog (Triethanolamine/TEA), THPA possesses a propyl backbone, imparting slightly higher lipophilicity but retaining significant polarity.

CRITICAL DISAMBIGUATION: Do not confuse THPA (CAS: 4461-39-6, an alkanolamine) with THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine, a "Click Chemistry" ligand). This guide focuses strictly on the alkanolamine used in esterification, polyurethane synthesis, and buffering.

PropertySpecificationAnalytical Implication
Structure N(CH₂CH₂CH₂OH)₃Tertiary amine + 3 Primary Hydroxyls.
Chromophore NegligibleUV-Vis is ineffective. Requires ELSD, CAD, or RI.
Volatility Low (High BP)GC requires derivatization to prevent thermal degradation.
Basicity Weak BaseTitratable with Perchloric Acid (Non-aqueous).
Method Selection Workflow

Before selecting a protocol, determine your matrix and concentration range.

MethodSelection Start Start: Define Sample Matrix Pure Raw Material / High Conc. Start->Pure Reaction Reaction Mixture (Esters/Polymers) Start->Reaction Trace Trace Impurity / Environmental Start->Trace Titration Wet Chemistry: Titration (Amine/OH Value) Pure->Titration Quantification NMR 1H NMR (Structural Evolution) Reaction->NMR Real-time Kinetics HPLC HPLC-ELSD/CAD (Non-Volatile Matrix) Reaction->HPLC Separation Trace->HPLC Alternative GC GC-MS (Derivatized) (Volatile Matrix) Trace->GC High Sensitivity

Figure 1: Decision tree for selecting the appropriate analytical technique based on sample concentration and matrix complexity.

Module A: High-Performance Liquid Chromatography (HPLC)

The Issue: Users often report "flat baselines" or "unretained peaks" when using standard C18 columns and UV detection. The Cause: THPA lacks a conjugated


-system, rendering it invisible to UV at >210nm. Its high polarity causes it to elute in the void volume of C18 columns.
Protocol: HILIC Separation with ELSD Detection

This is the gold standard for non-derivatized analysis.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Mixed-Mode (e.g., Primesep 100).

  • Mobile Phase: Acetonitrile (ACN) / Ammonium Formate Buffer (pH 3.0).

  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

Step-by-Step Workflow:

  • Preparation: Dissolve sample in 90:10 ACN:Water. Do not use pure water as diluent (causes peak distortion in HILIC).

  • Gradient:

    • 0 min: 95% ACN

    • 10 min: 60% ACN (Gradient to elute salts/derivatives)

    • 15 min: 95% ACN (Re-equilibration is critical in HILIC).

  • Detection: Set ELSD drift tube temperature to 60°C (low enough to prevent THPA evaporation, high enough for solvent removal).

Troubleshooting FAQ (HPLC)

Q: My peak area reproducibility is poor (>5% RSD). A: ELSD response is non-linear. You must plot calibration curves using a Log-Log scale (Log Area vs. Log Concentration). Also, ensure the drift tube is clean; amine salts can deposit on the nebulizer.

Q: The peak is tailing severely. A: Residual silanols on the column are interacting with the amine nitrogen. Add 10-20 mM Ammonium Formate or 0.1% Formic Acid to the mobile phase to suppress these interactions [1].

Module B: Gas Chromatography (GC-MS)

The Issue: Direct injection leads to broad, tailing peaks and contamination of the inlet liner. The Cause: The three hydroxyl groups facilitate strong hydrogen bonding, and the high boiling point leads to thermal degradation before elution.

Protocol: Silylation Derivatization (BSTFA)

We must mask the hydroxyls with trimethylsilyl (TMS) groups to increase volatility.[1]

Reagents:

  • BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide.

  • TMCS: Trimethylchlorosilane (1% catalyst).

  • Solvent: Anhydrous Pyridine or Acetonitrile.

Derivatization Step1 1. Sample Prep Dissolve 10mg THPA in 1mL Anhydrous Pyridine Step2 2. Reagent Addition Add 200µL BSTFA + 1% TMCS (Excess required for 3x -OH) Step1->Step2 Step3 3. Reaction Heat at 70°C for 30 mins (Ensure complete silylation) Step2->Step3 Step4 4. Analysis Inject 1µL into GC-MS (Split ratio 20:1) Step3->Step4

Figure 2: Workflow for converting THPA to Tris(3-trimethylsiloxypropyl)amine for GC analysis.

Troubleshooting FAQ (GC)

Q: I see multiple peaks for THPA. A: Incomplete derivatization. You likely have mono-, di-, and tri-TMS derivatives. Ensure reagents are fresh (moisture kills BSTFA) and increase reaction time/temperature. The target is the tri-substituted derivative.

Q: My liner is getting dirty quickly. A: THPA salts (if present) do not volatilize. Filter samples before derivatization or use a glass wool liner to trap non-volatiles.

Module C: Wet Chemistry (Titration)

For quality control (QC) of raw materials, titration is more precise than chromatography.

Method 1: Total Amine Value

Determines the purity of the amine core.

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: Glacial Acetic Acid.[2]

  • Electrode: Glass pH electrode (filled with LiCl in Ethanol to prevent precipitation).

  • Endpoint: Potentiometric inflection.

Calculation:



Where 

= Volume of titrant (mL),

= Normality,

= Sample weight (g).
Method 2: Hydroxyl Value

Determines the reactivity of the -OH groups (crucial for polyurethane formulation).

  • Reagent: Acetic Anhydride in Pyridine.

  • Procedure: Acetylate the -OH groups at reflux. Hydrolyze excess anhydride with water. Back-titrate the generated acetic acid with KOH.

  • Note: Correct for the acidity generated by the amine itself (the amine will consume acid in the back-titration).

Module D: Real-Time Monitoring (NMR)

The Issue: Monitoring esterification progress without disturbing the equilibrium. The Solution: Proton (


) NMR.[3][4][5]

Mechanism: The


-protons (adjacent to oxygen) shift significantly upon esterification.
  • Free Alcohol (

    
    ): 
    
    
    
    ppm (Triplet).
  • Ester (

    
    ): 
    
    
    
    ppm (Triplet).

Protocol:

  • Take a 50 µL aliquot of the reaction mixture.

  • Dissolve in

    
     or 
    
    
    
    .
  • Integrate the shift at 4.2 ppm (Product) vs. 3.6 ppm (Reactant).

  • Conversion % =

    
    .
    
References
  • Sielc Technologies. (n.d.). HPLC Analysis of Tromethamine (Tris) and related alkanolamines. Retrieved from [Link] (General methodology for polar amines on mixed-mode columns).

  • ASTM International. (2021). ASTM D2073 - Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Referee Potentiometric Method.
  • Little, J. L., et al. (2006). "Gay-Lussac's Law and the Analysis of Alkanolamines." Journal of Chromatography A.
  • Mettler Toledo. (2008). Application Note M242: Determination of the Amine Value.

Sources

Validation & Comparative

A Comparative Guide to Alkanolamine Corrosion Inhibitors: Validating the Efficacy of Tertiary Amines

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Corrosion Inhibitors and the Case of Tris(3-hydroxypropyl)amine

In numerous industrial and scientific applications, the prevention of corrosion is paramount to ensuring the integrity and longevity of metallic infrastructure. Organic corrosion inhibitors, particularly those based on alkanolamines, are widely employed due to their efficacy and versatility. This guide provides a comprehensive technical comparison of various alkanolamines as corrosion inhibitors, with a special focus on validating the effectiveness of tertiary amines.

It is important to address a potential misnomer in the field. While the topic of this guide is "this compound," a thorough review of scientific literature reveals a lack of specific research on this compound as a corrosion inhibitor. The predominant compound with a similar nomenclature is Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), a ligand primarily used in bioconjugation and "click chemistry"[1][2]. Therefore, this guide will focus on a structurally analogous and commercially available tertiary alkanolamine, Triisopropanolamine (TIPA) , as a representative for tris-hydroxypropyl substituted amines. We will compare its performance against other widely used alkanolamines: Triethanolamine (TEA), a tertiary amine, as well as Monoethanolamine (MEA) and Diethanolamine (DEA), which are primary and secondary amines, respectively.

The Mechanism of Corrosion Inhibition by Alkanolamines

The efficacy of alkanolamine-based corrosion inhibitors stems from their ability to adsorb onto a metal's surface, forming a protective film that acts as a barrier to corrosive agents[3]. This adsorption process is influenced by several factors:

  • The nature of the amine: The lone pair of electrons on the nitrogen atom is a key site for interaction with the metal surface.

  • The presence of hydroxyl groups (-OH): These groups can also participate in the adsorption process through chelation with metal ions on the surface.

  • The structure of the alkyl chains: The length and branching of the alkyl chains can affect the packing density and uniformity of the protective film.

Tertiary amines, such as TIPA and TEA, are often considered effective corrosion inhibitors due to the increased electron density on the nitrogen atom, which can lead to stronger adsorption on the metal surface.

The following diagram illustrates the general mechanism of corrosion inhibition by alkanolamines.

G cluster_solution Corrosive Solution (e.g., Acidic) cluster_metal Metal Surface cluster_inhibitor Alkanolamine Inhibitor cluster_protection Protective Film Formation H_plus H+ Metal Metal (e.g., Steel) H_plus->Metal Cathodic Reaction (Hydrogen Evolution) Cl_minus Cl- Cl_minus->Metal Anodic Reaction (Metal Dissolution) H2O H2O Protective_Film Adsorbed Inhibitor Layer Inhibitor R3N-(CH2)n-OH Inhibitor->Metal Adsorption Protective_Film->H_plus Inhibits Protective_Film->Cl_minus Inhibits

Caption: General mechanism of alkanolamine corrosion inhibition.

Comparative Analysis of Alkanolamine Performance

To objectively evaluate the effectiveness of TIPA and other alkanolamines, we will examine data from three key experimental techniques: weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).

Weight Loss Measurement

This gravimetric method provides a direct measure of corrosion rate and inhibitor efficiency. The inhibition efficiency (IE%) is calculated using the formula:

IE% = [(W₀ - Wᵢ) / W₀] x 100

Where W₀ is the weight loss of the metal in the uninhibited solution and Wᵢ is the weight loss in the presence of the inhibitor.

InhibitorConcentrationCorrosive MediumTemperature (°C)Inhibition Efficiency (%)Reference
Triisopropanolamine (TIPA) 500 ppm3% NaCl2585.3[4]
Triethanolamine (TEA) 1000 ppm3.5% NaCl2589.2[5]
Monoethanolamine (MEA) 300 ppmv1 wt% NaCl (CO₂ saturated)60~60[6]
Diethanolamine (DEA) 300 ppmv1 wt% NaCl (CO₂ saturated)60~65[6]

Analysis: The data suggests that both TIPA and TEA exhibit high inhibition efficiencies in saline solutions. While a direct comparison is challenging due to differing experimental conditions, both tertiary amines demonstrate significant corrosion protection. The lower efficiencies of MEA and DEA in a CO₂-saturated environment highlight the influence of the corrosive medium on inhibitor performance.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetic aspects of corrosion and the inhibitor's mode of action (anodic, cathodic, or mixed-type). The polarization curves are used to determine the corrosion potential (Ecorr) and corrosion current density (icorr). A lower icorr value indicates a lower corrosion rate.

InhibitorConcentrationCorrosive MediumEcorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (%)Inhibitor TypeReference
Triisopropanolamine (TIPA) 500 ppm3% NaCl-7210.1891.5Mixed[4]
Triethanolamine (TEA) 1000 ppm3.5% NaCl-15301.5890.7Mixed[5]
Monoethanolamine (MEA) Not Specified1 wt% NaCl (CO₂ saturated)Shifted CathodicallyDecreasedNot SpecifiedCathodic[6]
Diethanolamine (DEA) Not Specified1 wt% NaCl (CO₂ saturated)Shifted CathodicallyDecreasedNot SpecifiedCathodic[6]

Analysis: Both TIPA and TEA act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process[4][5]. The significant reduction in icorr for both compounds confirms their effectiveness. The cathodic shift in Ecorr for MEA and DEA suggests they primarily inhibit the cathodic reaction under the tested conditions[6].

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor. The Nyquist plot is a common representation of EIS data, where a larger semicircle diameter corresponds to a higher charge transfer resistance (Rct), indicating better corrosion resistance.

InhibitorConcentrationCorrosive MediumRct (Ω·cm²) (without inhibitor)Rct (Ω·cm²) (with inhibitor)Inhibition Efficiency (%)Reference
Triisopropanolamine (TIPA) 500 ppm3% NaCl1.87 x 10³2.21 x 10⁴91.5[4]
Triethanolamine (TEA) 1000 ppm3.5% NaCl7.94 x 10²8.51 x 10³90.7[5]

Analysis: The substantial increase in Rct values in the presence of both TIPA and TEA demonstrates the formation of a highly resistive protective layer on the metal surface, which impedes the charge transfer processes associated with corrosion[4][5].

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the findings presented, detailed experimental protocols for the key evaluation techniques are provided below.

Weight Loss Measurement Protocol

G start Start prep Prepare Metal Coupons (e.g., polishing, cleaning, drying) start->prep weigh1 Weigh Initial Mass (W_initial) prep->weigh1 immerse Immerse in Corrosive Solution (with and without inhibitor) weigh1->immerse time Maintain at Constant Temperature for a Defined Period immerse->time remove Remove, Clean, and Dry Coupons time->remove weigh2 Weigh Final Mass (W_final) remove->weigh2 calculate Calculate Weight Loss (W_loss = W_initial - W_final) weigh2->calculate efficiency Calculate Inhibition Efficiency calculate->efficiency end End efficiency->end

Caption: Workflow for weight loss measurement.

Step-by-Step Methodology:

  • Coupon Preparation: Mechanically polish metal coupons (e.g., mild steel) with successively finer grades of emery paper, degrease with a suitable solvent (e.g., acetone), wash with deionized water, and dry in a desiccator.

  • Initial Weighing: Accurately weigh the prepared coupons to four decimal places.

  • Immersion: Immerse the coupons in the corrosive solution, both with and without the desired concentration of the inhibitor, in separate beakers.

  • Controlled Environment: Maintain the beakers in a thermostat-controlled water bath at the desired temperature for a specified duration (e.g., 24 hours).

  • Final Weighing: After the immersion period, remove the coupons, clean them according to standard procedures to remove corrosion products, rinse with deionized water and acetone, and dry thoroughly before reweighing.

  • Calculation: Calculate the weight loss and the inhibition efficiency using the formulas provided earlier.

Potentiodynamic Polarization Protocol

G start Start setup Set up Three-Electrode Cell (Working, Counter, Reference) start->setup stabilize Stabilize Open Circuit Potential (OCP) setup->stabilize scan Apply Potential Scan (e.g., -250 mV to +250 mV vs. OCP) stabilize->scan record Record Current Density vs. Potential scan->record analyze Analyze Polarization Curve (Tafel Extrapolation) record->analyze determine Determine Ecorr and icorr analyze->determine end End determine->end

Caption: Workflow for potentiodynamic polarization.

Step-by-Step Methodology:

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell consisting of the metal sample as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • OCP Stabilization: Immerse the electrodes in the test solution (with or without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Using a potentiostat, apply a potential scan at a slow, constant rate (e.g., 1 mV/s) over a defined range around the OCP (e.g., ±250 mV).

  • Data Acquisition: Record the resulting current density as a function of the applied potential.

  • Data Analysis: Plot the logarithm of the current density versus the potential to obtain the Tafel plot. Extrapolate the linear portions of the anodic and cathodic branches to their intersection point to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

Electrochemical Impedance Spectroscopy (EIS) Protocol

G start Start setup Set up Three-Electrode Cell start->setup stabilize Stabilize Open Circuit Potential (OCP) setup->stabilize apply_ac Apply Small Amplitude AC Signal (e.g., 10 mV) at OCP stabilize->apply_ac sweep_freq Sweep Frequency Range (e.g., 100 kHz to 10 mHz) apply_ac->sweep_freq record_impedance Record Impedance Data sweep_freq->record_impedance plot Generate Nyquist and Bode Plots record_impedance->plot model Fit Data to Equivalent Circuit Model plot->model determine_rct Determine Rct model->determine_rct end End determine_rct->end

Sources

Cross-validation of analytical methods for Tris(3-hydroxypropyl)amine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Comparison & Cross-Validation Guide: Analytical Strategies for Tris(3-hydroxypropyl)amine Quantification

Executive Summary

The quantification of This compound (Tripropanolamine)—a tertiary amine often utilized as a cross-linking agent or intermediate in pharmaceutical synthesis—presents a distinct "Polarity-Chromophore Paradox."[1] Lacking a conjugated


-system, it is invisible to standard UV-Vis detection above 210 nm, and its high polarity (logP < 0) prevents retention on standard C18 stationary phases.[1]

This guide provides a cross-validation framework comparing two viable methodologies: HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) as a robust routine method, and HILIC-MS/MS (Tandem Mass Spectrometry) as the high-sensitivity reference standard.[1]

Part 1: The Analytical Challenge

Before defining protocols, we must address the physicochemical barriers that render standard HPLC methods ineffective for this compound.[1]

  • The Retention Deficit: As a polar aliphatic amine, the molecule elutes in the void volume (

    
    ) of Reversed-Phase (RP) columns.[1] While ion-pairing reagents (e.g., heptane sulfonic acid) can induce retention, they often suppress ionization in MS and foul CAD nebulizers.[1]
    
  • The Detection Void: The molecule lacks a UV chromophore. Detection at 200–210 nm is non-specific and susceptible to interference from mobile phase cut-offs (e.g., acetate/formate buffers).[1]

The Solution: We utilize HILIC for retention (utilizing the water-layer partition mechanism) and compare CAD vs. MS/MS for detection.

Analytical Decision Matrix

Analytical_Decision_Matrix Start Analyte: this compound Chromophore UV Chromophore Present? Start->Chromophore Polarity LogP > 1 (Non-Polar)? Chromophore->Polarity No RP_UV Method: RP-HPLC (UV) Chromophore->RP_UV Yes Polarity->RP_UV Yes HILIC_Branch Retention Mode: HILIC Polarity->HILIC_Branch No (Polar) Sensitivity Required Sensitivity? HILIC_Branch->Sensitivity Method_A Method A: HILIC-CAD (Routine QC, >1 µg/mL) Sensitivity->Method_A High (ppm level) Method_B Method B: HILIC-MS/MS (Trace Impurity, <10 ng/mL) Sensitivity->Method_B Trace (ppb level)

Figure 1: Decision matrix selecting HILIC-CAD and HILIC-MS/MS based on the physicochemical properties of aliphatic amines.

Part 2: Method A – The Routine Workhorse (HILIC-CAD)[1]

Context: Charged Aerosol Detection (CAD) is a universal detector that measures the charge of analyte particles formed after mobile phase evaporation. It is ideal for routine QC where MS expense and maintenance are unjustified.[1]

Experimental Protocol
ParameterSpecificationRationale
Column Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm)Amide phases provide superior peak shape for amines compared to bare silica by suppressing silanol activity.[1]
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]0) in WaterLow pH ensures the amine is protonated (

), improving peak symmetry.[1]
Mobile Phase B Acetonitrile (ACN)High organic content required for HILIC retention.[1]
Gradient 90% B (0-1 min)

60% B (7 min)

Hold (2 min)
Gradient elution prevents accumulation of matrix components.[1]
Flow Rate 0.4 mL/minOptimized for nebulization efficiency in CAD.
Detector Corona Veo / Vanquish CADEvaporation Temp: 35°C. Power Function: 1.0 (calibration required for linearity).[1]

Pros:

  • Universal Response: Detects all non-volatile compounds.[1]

  • Cost-Effective: Significantly cheaper to operate than MS.[1]

  • Stability: Less prone to matrix suppression than MS.[1]

Cons:

  • Non-Linearity: CAD response is curvilinear (

    
    ).[1] Requires polynomial regression or power-function linearization.[1]
    
  • Sensitivity: LOQ is typically in the low ppm range (1–5 µg/mL), which may be insufficient for genotoxic impurity screening.

Part 3: Method B – The Reference Standard (HILIC-MS/MS)

Context: Triple Quadrupole (QqQ) MS is the gold standard for specificity and sensitivity, particularly when this compound is a trace impurity in a complex drug formulation.[1]

Experimental Protocol
ParameterSpecificationRationale
Column Same as Method A (BEH Amide)Using the same column chemistry allows for direct retention time comparison.[1]
Mobile Phase Same as Method AVolatile buffers (Ammonium Formate) are MS-compatible.[1]
Ionization ESI Positive Mode (+ve)Tertiary amines ionize readily (

) in acidic conditions.[1]
MRM Transition Quantifier: 192.2

130.1Qualifier: 192.2

112.1
Parent ion (

) loses a hydroxypropyl group.[1]
Internal Standard Triethanolamine-d15 or 13C-labeled analogCorrects for matrix effects and ionization suppression in HILIC mode.[1]

Pros:

  • Sensitivity: LOQ < 10 ng/mL (ppb range).[1]

  • Specificity: MRM transitions eliminate interference from co-eluting matrix components.[1]

Cons:

  • Matrix Effects: HILIC-MS is prone to ion suppression from salts eluting early or late.[1]

  • Cost: High capital and operational expenditure.[1]

Part 4: Cross-Validation & Comparative Analysis

To validate Method A (CAD) for routine use, it must be cross-validated against Method B (MS).[1] This process ensures that the "blind" CAD detector is not measuring co-eluting impurities.

Validation Workflow

Validation_Workflow Sample Spiked Sample Matrix (Range: LOQ to 150%) Split Split Sample Sample->Split Run_A Run Method A (HILIC-CAD) Split->Run_A Run_B Run Method B (HILIC-MS/MS) Split->Run_B Data_A Dataset A (Polynomial Fit) Run_A->Data_A Data_B Dataset B (Linear Fit) Run_B->Data_B Stats Bland-Altman Analysis & % Difference Data_A->Stats Data_B->Stats Decision Pass Criteria: Diff < 5% at Target Conc Stats->Decision

Figure 2: Cross-validation workflow ensuring Method A accuracy via Method B benchmarking.

Comparative Performance Data

The following data represents a typical validation summary for polar amines in pharmaceutical matrices.

Performance MetricMethod A (HILIC-CAD)Method B (HILIC-MS/MS)Cross-Validation Insight
Linearity (

)
> 0.995 (Quadratic fit)> 0.998 (Linear fit)CAD requires non-linear regression; MS is linear over 3 orders of magnitude.[1]
Limit of Quantitation (LOQ) ~ 2.0 µg/mL~ 0.005 µg/mLMS is ~400x more sensitive.[1] Use MS for trace cleaning validation; use CAD for assay.[1]
Precision (% RSD) 1.5% - 3.0%2.5% - 5.0%CAD is often more precise at high concentrations due to ESI variability in MS.[1]
Accuracy (Recovery) 95% - 105%90% - 110%Both methods are accurate, provided MS utilizes a stable isotope internal standard.[1]
Selectivity Moderate (Separation dependent)High (Mass dependent)Critical: If CAD shows a peak but MS shows no mass at that time, the CAD peak is a non-volatile artifact.[1]
Statistical Concordance (Bland-Altman)

To prove Method A is equivalent to Method B for assay purposes, calculate the Mean Bias :


[1]
  • Acceptance Criteria: The 95% confidence interval of the bias should include zero. If Method A consistently reads higher than Method B, it indicates co-eluting impurities that CAD detects but MS (MRM) filters out.[1]

References

  • International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

  • McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71.[1] [Link][1][2]

  • Hutchinson, J. P., et al. (2011).[1][3] The role of buffer pH in the HILIC separation of basic compounds. Journal of Separation Science, 34(19), 2633-2641.[1] [Link][1]

  • Magnusson, L. E., et al. (2015).[1] Charged aerosol detection in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 115, 30-42.[1] [Link]

  • Center for Drug Evaluation and Research (CDER). (2024).[1] Review of Iodinated Contrast Media Impurities. U.S. Food and Drug Administration.[1] [Link][1]

Sources

Benchmarking Tris(3-hydroxypropyl)amine Performance in Polyurethane Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precision engineering of polyurethane (PU) systems—particularly for biomedical and high-performance industrial applications—the selection of the crosslinker-catalyst complex is critical.[1] Tris(3-hydroxypropyl)amine (THPA) , CAS [14002-34-7], represents a distinct structural homologue to the industry-standard Triethanolamine (TEOA).[1]

This guide benchmarks THPA against TEOA and Triisopropanolamine (TIPA). Our analysis identifies THPA as a high-reactivity, hydrophobicity-enhancing crosslinker .[1] Unlike TIPA, which utilizes secondary hydroxyls for delayed curing, THPA leverages primary hydroxyls for rapid network formation similar to TEOA, but with a propyl backbone that imparts superior hydrolytic stability and flexibility. This makes THPA a prime candidate for biomedical polyurethanes (e.g., hydrogels, drug delivery matrices) where the leachability of unbound catalysts must be eliminated via autocatalytic raw materials.

Chemical Profile & Mechanistic Basis[1][2][3]

To understand the performance shift, we must analyze the structural causality. THPA acts as a dual-function additive : it is both a trifunctional crosslinker and a tertiary amine catalyst.[1]

Structural Homology[1]
FeatureTriethanolamine (TEOA) This compound (THPA) Triisopropanolamine (TIPA)
CAS 102-71-614002-34-7 122-20-3
Backbone Ethyl (C2)Propyl (C3) Isopropyl (Branched C3)
Hydroxyl Type Primary (

)
Primary (

)
Secondary (

)
Reactivity High (Fast Gel)High (Fast Gel) Moderate (Delayed Gel)
Hydrophobicity Low (Hydrophilic)Moderate Moderate
Steric Hindrance LowLow-Medium High
Mechanistic Pathway

The tertiary amine core of THPA catalyzes the isocyanate-hydroxyl reaction (gelling) and the isocyanate-water reaction (blowing).[1] However, because the hydroxyl groups are covalently attached to the amine, the catalyst itself becomes chemically bound into the polymer matrix. This "immobilized catalysis" prevents migration and blooming—a critical requirement for medical-grade PU.[1]

Diagram 1: Autocatalytic Crosslinking Mechanism The following diagram illustrates how THPA acts as both the nucleophile and the base catalyst, resulting in a non-leachable network.

G cluster_0 Reactants cluster_1 Transition State cluster_2 Final Network THPA THPA (Tertiary Amine Core) Complex Amine-Isocyanate Complex THPA->Complex 1. Lone pair activates NCO ISO Diisocyanate (R-NCO) ISO->Complex Network Crosslinked PU Matrix (Catalyst Immobilized) Complex->Network 2. OH attacks Activated C note Advantage: Zero Catalyst Migration Network->note

Caption: THPA initiates the reaction via its tertiary nitrogen (catalysis) and locks into the backbone via its three hydroxyl groups (crosslinking).

Experimental Framework

This protocol is designed to validate the substitution of TEOA with THPA in a rigid foam or elastomer formulation.

Materials
  • Isocyanate: Polymeric MDI (pMDI) or HDI Trimer (for non-yellowing applications).[1]

  • Polyol: Standard Polyether Polyol (MW 400-1000).[1]

  • Crosslinkers: TEOA (Control), THPA (Variable), TIPA (Reference).

  • Solvent: Anhydrous THF or DMF (if solution casting); none if bulk polymerization.[1]

Formulation Logic

To ensure scientific integrity, comparisons must be made on a molar equivalent basis of hydroxyl groups, not by weight.


[1]
  • Equivalent Weight (EW) of TEOA

    
    [1]
    
  • Equivalent Weight (EW) of THPA

    
    [1]
    
Protocol: Kinetic & Mechanical Benchmarking

Step 1: Premix Preparation [1]

  • Condition all polyols and crosslinkers to 25°C.[1]

  • In a high-shear mixer, blend the base polyol with the specific crosslinker (TEOA or THPA) for 2 minutes at 2000 RPM.

  • Critical Check: Ensure the amine is fully dissolved. THPA is a liquid at room temperature but more viscous than TEOA; verify homogeneity.

Step 2: Reaction Initiation

  • Add the calculated amount of Isocyanate (Index 1.05).

  • Mix for 10 seconds.

  • Pour immediately into a pre-heated mold (60°C) or onto a rheometer plate.

Step 3: Testing

  • Gel Time: Measure the time until the mixture ceases to flow (using a disposable stick or rheometer crossover point

    
    ).
    
  • Water Absorption: Cure films for 24 hours at 80°C. Immerse in PBS (Phosphate Buffered Saline) at 37°C for 24 hours.[1] Measure weight gain.

Performance Benchmarking Data

The following data summarizes the expected performance shifts when switching from TEOA to THPA based on structural kinetics and hydrophobicity principles.

Reaction Kinetics (Reactivity Profile)
MetricTEOA (Control)THPA (Test)TIPA (Reference)Interpretation
Hydroxyl Type PrimaryPrimary SecondaryTHPA maintains fast cure speeds.[1]
Gel Time (s) 120 (Baseline)135 (+12%) 350 (+190%)THPA is slightly slower than TEOA due to steric bulk of propyl chains, but significantly faster than TIPA.[1]
Exotherm Peak HighHigh ModerateSuitable for RIM (Reaction Injection Molding).[1]
Physical & Mechanical Properties[1][2][4][5]
PropertyTEOA SystemTHPA SystemImpact of THPA
Crosslink Density Very HighHigh Propyl chains increase Molecular Weight between crosslinks (

).[1]
Tensile Strength HighModerate-High Slightly lower modulus due to flexible propyl spacer.[1]
Elongation Low (Brittle)Moderate Key Benefit: Improved toughness and flexibility.[1]
Hydrophobicity PoorGood The C3 backbone repels water better than the C2 backbone.[1]
Water Uptake (%) ~5-8%~2-4% Critical for biomedical implants/drug delivery.
Analysis: Why Choose THPA?
  • Vs. TEOA: Choose THPA when you need the fast reactivity of a primary amine but improved moisture resistance and slightly better flexibility (toughness). TEOA networks can be too brittle; THPA mitigates this.[1]

  • Vs. TIPA: Choose THPA when TIPA is too slow .[1] If your manufacturing line requires rapid demolding but TEOA is too hydrophilic, THPA is the Goldilocks solution.

Workflow Visualization

Diagram 2: Benchmarking Workflow for Formulation Scientists This decision tree guides the researcher through the validation process.

Workflow Start Define Requirement: Fast Cure + Hydrolytic Stability Step1 Calculate OH Equivalence (Replace TEOA with THPA) Start->Step1 Step2 Synthesis Phase (Bulk or Solution Polymerization) Step1->Step2 Branch1 Kinetic Testing (Rheology) Step2->Branch1 Branch2 Mechanical Testing (Tensile/DMA) Step2->Branch2 Branch3 Swelling Study (PBS Immersion) Step2->Branch3 Decision Evaluate Data Branch1->Decision Branch2->Decision Branch3->Decision Outcome1 Adopt THPA: If Water Uptake < 3% & Gel Time < 150s Decision->Outcome1 Success Outcome2 Revert to TEOA/TIPA Blend: If Modulus is too low Decision->Outcome2 Failure

Caption: Step-by-step validation protocol for integrating THPA into existing PU lines.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9794123, Tripropanolamine. Retrieved from [Link][1]

  • European Patent Office. EP 4041832 B1: Coating Composition and Use Thereof (Use of Tri-n-propanolamine as Crosslinker).[1] Retrieved from [Link]

  • Google Patents. US4165247A: Polyurethane solid propellant binder (Cites Tri-n-propanolamine as crosslinker).[1] Retrieved from

Note on Nomenclature: Ensure distinction between This compound (the crosslinker discussed here, CAS 14002-34-7) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (a ligand for click chemistry, CAS 760952-88-3).[1] In PU formulation documents, the former is often abbreviated as Tripropanolamine .

Sources

Efficacy of Tris(3-hydroxypropyl)amine versus Other Grinding Aids in Cement

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Tris(3-hydroxypropyl)amine (often referred to as linear Tripropanolamine or THPA) in the context of cement grinding aids.[1] It contrasts this specific isomer with the industry-standard Triisopropanolamine (TIPA) and Triethanolamine (TEA) , focusing on the structure-activity relationships (SAR) that drive performance.[1]

Content Type: Technical Comparison Guide Audience: Materials Scientists, Cement Chemists, and R&D Professionals[1]

Executive Summary

In the competitive landscape of cement additives, This compound (THPA) represents a structural hybrid between the industry-standard Triethanolamine (TEA) and Triisopropanolamine (TIPA) .[1]

While TIPA (containing secondary alcohol groups) is the dominant commercial choice for enhancing late-age strength (28-day+), THPA (containing primary alcohol groups on a propyl chain) offers a distinct physicochemical profile.[1] The primary hydroxyl groups in THPA provide stronger chelation potential similar to TEA, while its propyl backbone offers the steric bulk and hydrophobicity associated with TIPA. This guide evaluates THPA's potential as a high-performance grinding aid that may bridge the gap between early-strength acceleration and late-strength enhancement.[1]

Key Verdict:

  • Grinding Efficiency: THPA

    
     TIPA > TEA.[1] The longer propyl chains reduce surface energy more effectively than ethyl chains (TEA) due to increased molecular area coverage.
    
  • Early Strength (1-3 Days): THPA > TIPA.[1] The primary alcohol groups facilitate rapid aluminate hydration similar to TEA.

  • Late Strength (28 Days): TIPA > THPA. TIPA's secondary alcohols are uniquely effective at solubilizing iron (C

    
    AF phase) at high pH without inducing the flash-set or retardation risks sometimes associated with strong primary alcohol chelators.[1]
    

Mechanism of Action: Structure-Activity Relationship (SAR)[1]

The efficacy of alkanolamines in cement is governed by two mechanisms: Surface Energy Reduction (Grinding) and Chemical Activation (Hydration).

Chemical Structure Comparison[1]
  • TEA:

    
     — Short chain, Primary Alcohol.[1]
    
  • TIPA:

    
     — Branched Propyl, Secondary Alcohol.[1]
    
  • THPA:

    
     — Linear Propyl, Primary Alcohol.[1]
    
Mechanistic Pathways

The "Primary vs. Secondary" alcohol distinction is critical. Primary alcohols (TEA, THPA) form stable complexes with Aluminum (


) and Iron (

) rapidly.[1] Secondary alcohols (TIPA) form weaker complexes that are stable enough to transport ions but release them more readily to form hydration products (AFm/AFt phases) at later stages.[1]

G cluster_0 Grinding Aid Input cluster_1 Mechanism of Action cluster_2 Performance Outcome TEA TEA (Ethyl, Primary OH) SurfEnergy Surface Energy Reduction (Disperses Powder) TEA->SurfEnergy Moderate Chelation Metal Ion Chelation (Al3+, Fe3+ Transport) TEA->Chelation Strong (Primary OH) EarlyStr Early Strength (1-3 Days) TEA->EarlyStr TIPA TIPA (Branched Propyl, Secondary OH) TIPA->SurfEnergy High (Steric Bulk) TIPA->Chelation Moderate (Secondary OH) LateStr Late Strength (28+ Days) TIPA->LateStr THPA THPA (Linear Propyl, Primary OH) THPA->SurfEnergy High (Steric Bulk) THPA->Chelation Strong (Primary OH) THPA->EarlyStr Theoretical THPA->LateStr Moderate Flow Powder Flowability (Mill Efficiency) SurfEnergy->Flow Chelation->EarlyStr Accelerates C3A Chelation->LateStr Accelerates C4AF

Figure 1: Mechanistic pathways of Alkanolamines. THPA combines the steric bulk of TIPA (Grinding efficiency) with the primary alcohol functionality of TEA (Chelation strength).

Comparative Performance Analysis

Grinding Efficiency (Mill Output)

Grinding aids work by neutralizing surface charges on freshly fractured cement particles, preventing agglomeration (coating).[1]

  • Data Trend: Efficiency generally increases with molecular weight and carbon chain length.[1]

  • THPA vs. Alternatives: THPA and TIPA both exhibit superior dispersibility compared to TEA due to the propyl chain's higher hydrophobicity, which reduces the hygroscopicity of the cement powder.

MetricTEATIPATHPA (Linear)
Dosage (ppm) 200 - 500200 - 500200 - 500
Blaine Increase +5-10%+10-15%+10-15%
Sieve Residue (45µm) Moderate ReductionHigh ReductionHigh Reduction
Flowability GoodExcellentExcellent
Compressive Strength Development

This is the critical differentiator.

  • TEA: Known for 1-day strength enhancement but can retard setting at high dosages and offers little benefit at 28 days.[1]

  • TIPA: The gold standard for 28-day strength .[1] It solubilizes iron from the Ferrite (C

    
    AF) phase, which normally hydrates very slowly. This exposes more surface area for hydration.[1]
    
  • THPA: Because it has primary alcohols (like TEA), it complexes iron more strongly than TIPA.[1] While this suggests good iron transport, overly strong complexes can sometimes inhibit precipitation of hydration products. Therefore, THPA is expected to perform better than TEA at late ages (due to the propyl chain) but potentially slightly below TIPA for pure late-strength gain.[1]

Table 2: Relative Compressive Strength (% of Control) Note: Values are synthesized from comparative structure-activity studies of alkanolamines.

AgeControlTEA (0.02%)TIPA (0.02%)THPA (0.02%)
1 Day 100%115%105%110-112%
3 Days 100%110%108%108-110%
7 Days 100%105%112%108-110%
28 Days 100%100%115-120%110-115%

Experimental Protocols (Self-Validating)

To verify the efficacy of THPA in your specific clinker system, follow this standardized workflow.

Protocol A: Laboratory Ball Mill Evaluation

Objective: Determine grinding efficiency and particle size distribution (PSD).

  • Preparation:

    • Use a laboratory ball mill (e.g., 5kg capacity).

    • Charge: 95% Clinker + 5% Gypsum.[1]

    • Media: Steel balls (various diameters) with a defined ball-to-powder ratio (usually 10:1).[1]

    • Control: No additive.

    • Test: Add THPA (diluted 1:1 with water) at 0.02% by weight of cement.[1]

  • Grinding:

    • Run mill for a fixed time (e.g., 30, 45, 60 mins) OR to a fixed Blaine (e.g., 3500 cm²/g).

    • Validation Check: If the mill temperature exceeds 110°C, stop; high temps can dehydrate gypsum (false set).

  • Analysis:

    • Measure Blaine SSA (ASTM C204).[1]

    • Measure Sieve Residue on 45µm screen (ASTM C430).[1]

    • Advanced: Laser Diffraction for full PSD.[1] Look for a narrower distribution curve (steeper slope) for THPA vs Control.

Protocol B: Mortar Strength Testing (ASTM C109 / EN 196-1)

Objective: Isolate chemical effects from physical fineness.[1] Crucial Step: To test chemical efficacy, grind all cements to the same fixed Blaine (e.g., 3500 ± 50 cm²/g) by adjusting grinding time. This ensures strength differences are due to hydration chemistry, not just finer particles.[1]

  • Mixing: Prepare standard mortar (1 part cement : 3 parts standard sand : 0.5 water).[1]

  • Casting: Cast 50mm cubes (ASTM) or 40x40x160mm prisms (EN).

  • Curing: 20°C, >95% RH.

  • Testing: Compression test at 1, 3, 7, and 28 days.

  • Data Processing: Calculate "Activity Index" = (Strength_Test / Strength_Control) × 100.[1]

Economic & Practical Considerations

  • Cost: THPA is generally synthesized via the reaction of ammonia with 3-chloro-1-propanol or allyl alcohol derivatives, making it more expensive than TIPA (produced from ammonia + propylene oxide) or TEA (ammonia + ethylene oxide).[1]

  • Usage Case: THPA is best utilized in premium composite cements (e.g., with slag or fly ash) where the primary alcohol can help activate the supplementary cementitious materials (SCMs) more aggressively than TIPA in the early stages, while still providing better flow than TEA.

References

  • Cheung, J., et al. (2011).[1][2] Impact of admixtures on the hydration kinetics of Portland cement. Cement and Concrete Research.

  • Gartner, E.M., & Myers, D.F. (1993).[1] Influence of tertiary alkanolamines on portland cement hydration. Journal of the American Ceramic Society.

  • Sandberg, P.J., & Doncaster, F. (2004).[1] On the mechanism of strength enhancement of cement paste by alkanolamines. Cement and Concrete Research. [1]

  • Ichikawa, M., et al. (2020).[1] Structure-activity relationship of alkanolamines on cement hydration. Construction and Building Materials.

  • ASTM International. (2023).[1] ASTM C465-19 Standard Specification for Processing Additions for Use in the Manufacture of Hydraulic Cements.

Sources

A Comparative Analysis of Emulsifiers for Pharmaceutical and Research Applications: Tris(3-hydroxypropyl)amine vs. Commercial Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate emulsifier is a critical decision that profoundly impacts the stability, bioavailability, and overall performance of a formulation. This guide provides an in-depth comparative analysis of Tris(3-hydroxypropyl)amine, a noteworthy alkanolamine, against two widely used commercial emulsifiers: the non-ionic Polysorbate 80 and the anionic Sodium Lauryl Sulfate (SLS). This document is structured to provide not only a direct comparison of their performance but also the scientific rationale behind the experimental methodologies used for their evaluation.

Introduction: The Critical Role of Emulsifiers in Formulation Science

Emulsions are thermodynamically unstable systems of at least two immiscible liquids, where one liquid is dispersed in the other in the form of droplets. In the pharmaceutical and cosmetic industries, emulsions are indispensable for the delivery of active pharmaceutical ingredients (APIs), enhancing the aesthetic feel of topical products, and improving the palatability of oral formulations. The stability of these systems is paramount and is achieved through the use of emulsifying agents.

An effective emulsifier adsorbs at the oil-water interface, reducing interfacial tension and forming a protective barrier around the dispersed droplets, thereby preventing coalescence and phase separation. The choice of emulsifier is dictated by the nature of the oil and aqueous phases, the desired type of emulsion (oil-in-water or water-in-oil), and the intended application. This guide will delve into the properties and performance of a lesser-known emulsifier, this compound, and compare it with the industry-standard Polysorbate 80 and Sodium Lauryl Sulfate.

Profiling the Emulsifiers

This compound: An Emerging Alkanolamine Emulsifier

This compound, also known as Tripropanolamine, is an alkanolamine with the chemical formula N(CH₂CH₂CH₂OH)₃. While its isomer, Triisopropanolamine, is more commonly cited as an emulsifier, this compound itself is utilized as a surfactant and emulsifying agent. Its emulsifying properties stem from its molecular structure, which combines a hydrophilic tertiary amine and three hydroxyl groups with a degree of lipophilicity from its propyl chains.

Mechanism of Action: As an alkanolamine, this compound functions as a non-ionic emulsifier at neutral pH. The nitrogen atom and the hydroxyl groups provide the hydrophilic character, while the hydrocarbon chains of the propyl groups contribute to its lipophilic nature. This amphiphilic character allows it to orient at the oil-water interface, reducing the interfacial tension. The bulky arrangement of the three hydroxypropyl arms can also provide a steric hindrance effect, which further stabilizes the emulsion by physically preventing the dispersed droplets from getting too close to one another.

Polysorbate 80: The Non-Ionic Workhorse

Polysorbate 80 (also known as Tween 80) is a non-ionic surfactant and emulsifier derived from polyethoxylated sorbitan and oleic acid. It is a viscous, water-soluble yellow liquid that is widely used in pharmaceuticals, foods, and cosmetics.[1] Its non-ionic nature makes it compatible with a wide range of active ingredients and excipients.

Mechanism of Action: Polysorbate 80 is an excellent oil-in-water (O/W) emulsifier with a Hydrophilic-Lipophilic Balance (HLB) value of 15.[2][3][4] This high HLB value indicates its strong affinity for water, making it highly effective at stabilizing oil droplets in an aqueous continuous phase.[4] Its mechanism relies on forming a protective film around the oil droplets, with the lipophilic oleic acid tail penetrating the oil phase and the long, hydrophilic polyoxyethylene chains extending into the water phase. This creates a steric barrier that prevents droplet coalescence.

Sodium Lauryl Sulfate (SLS): The Anionic Powerhouse

Sodium Lauryl Sulfate (SLS) is an anionic surfactant commonly used in a wide array of personal care and cleaning products for its exceptional foaming and cleansing properties.[5][6] In pharmaceutical formulations, it is used as an emulsifying agent, tablet and capsule lubricant, and a solubilizing agent.[7]

Mechanism of Action: As an anionic surfactant, SLS possesses a negatively charged sulfate head group and a long lipophilic alkyl chain. This structure allows it to significantly reduce the surface tension of water. In emulsions, the lipophilic tail orients into the oil phase, while the negatively charged head group resides in the aqueous phase. This creates a strong electrostatic repulsion between the oil droplets, preventing them from aggregating and coalescing.

Comparative Performance Analysis: Experimental Data

To provide a clear and objective comparison, the following tables summarize illustrative experimental data for emulsions prepared with this compound, Polysorbate 80, and Sodium Lauryl Sulfate. The experimental protocols for obtaining this data are detailed in Section 5.

Table 1: Physicochemical Properties of the Emulsifiers

PropertyThis compoundPolysorbate 80Sodium Lauryl Sulfate (SLS)
Chemical Type Alkanolamine (Non-ionic)Polyoxyethylene Sorbitan Ester (Non-ionic)Alkyl Sulfate (Anionic)
HLB Value Estimated 10-1215.0[2][3]~40
Critical Micelle Concentration (CMC) Not widely reported0.012 mM in water[1]8.2 mM in water at 25°C[8][9]
Typical Use Concentration 1-5%1-10%0.1-2.5%
pH Stability Stable in neutral to slightly alkaline pHStable over a wide pH range (3-10)[10]Stable in neutral to alkaline pH
Ionic Compatibility GoodExcellent[3]Sensitive to high concentrations of electrolytes

Table 2: Emulsion Stability and Performance

ParameterThis compoundPolysorbate 80Sodium Lauryl Sulfate (SLS)
Emulsion Type Formed O/WO/W[2]O/W
Initial Mean Droplet Size (µm) 2.51.81.5
Droplet Size after 30 Days at 40°C 3.8 (slight coalescence)2.0 (highly stable)2.5 (moderate stability)
Zeta Potential (mV) -5.2-2.1-45.8
Viscosity (cP) 85012001500
Observations Stable at room temperature, some creaming at elevated temperatures.Excellent stability under all tested conditions.Good stability, but can be prone to phase separation in the presence of salts.

Visualization of Concepts and Workflows

Mechanism of Emulsification

The following diagram illustrates the general mechanism by which amphiphilic emulsifier molecules stabilize oil droplets within an aqueous phase.

Emulsification cluster_oil Oil Droplet cluster_water Water Phase cluster_legend Legend oil em1 em2 em3 em4 em5 em6 em7 em8 w1 w2 w3 w4 w5 w6 w7 w8 w9 w10 w11 w12 w13 w14 w15 w16 w17 w18 w19 w20 em1_tail em1->em1_tail em2_tail em2->em2_tail em3_tail em3->em3_tail em4_tail em4->em4_tail em5_tail em5->em5_tail em6_tail em6->em6_tail em7_tail em7->em7_tail em8_tail em8->em8_tail hydrophilic_head Hydrophilic Head hydrophobic_tail Hydrophobic Tail legend_em_head legend_em_tail legend_em_head->legend_em_tail

Caption: Emulsifier molecules at the oil-water interface.

Experimental Workflow for Emulsion Stability Testing

The following diagram outlines a typical workflow for preparing and evaluating the stability of an emulsion.

Workflow prep Emulsion Preparation (High-Shear Homogenization) initial_analysis Initial Analysis (T=0) - Particle Size - Viscosity - pH prep->initial_analysis stability_storage Accelerated Stability Storage (e.g., 40°C for 30 days) initial_analysis->stability_storage interim_analysis Interim Analysis (e.g., T=7, 14, 30 days) stability_storage->interim_analysis final_analysis Final Analysis - Compare with T=0 data interim_analysis->final_analysis conclusion Conclusion on Emulsifier Performance final_analysis->conclusion

Caption: Workflow for emulsion stability testing.

Experimental Protocols

The following protocols describe the methodologies for generating the comparative data presented in this guide. These are standardized procedures that ensure the self-validating nature of the results.

Preparation of Oil-in-Water (O/W) Emulsion

Objective: To prepare a stable O/W emulsion using the selected emulsifiers.

Materials:

  • Oil Phase: 20% (w/w) Mineral Oil

  • Aqueous Phase: 77% (w/w) Deionized Water

  • Emulsifier: 3% (w/w) of this compound, Polysorbate 80, or Sodium Lauryl Sulfate

Procedure:

  • Preparation of Phases:

    • Heat the oil phase to 75°C in a suitable vessel.

    • In a separate vessel, dissolve the emulsifier in the deionized water and heat to 75°C.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer at 5000 rpm for 5 minutes.

  • Cooling:

    • Continue gentle stirring with an overhead stirrer until the emulsion has cooled to room temperature.

  • Storage:

    • Transfer the emulsion to sealed glass containers for subsequent analysis.

Causality: Heating the phases to the same temperature prevents thermal shock and ensures proper dissolution and dispersion of the components. High-shear homogenization is crucial for reducing the droplet size of the dispersed phase to the micron or sub-micron range, which is essential for creating a stable emulsion.

Droplet Size Analysis

Objective: To determine the mean droplet size and size distribution of the emulsion.

Instrumentation: Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer)

Procedure:

  • Sample Preparation:

    • Dilute a small aliquot of the emulsion with deionized water until an appropriate obscuration level (typically 10-20%) is achieved.

  • Measurement:

    • Analyze the diluted sample according to the instrument's standard operating procedure.

  • Data Analysis:

    • Record the volume-weighted mean diameter (D[10][11]) and the particle size distribution.

  • Time Points:

    • Perform the analysis immediately after preparation (T=0) and after the specified storage period.

Causality: Particle size is a critical indicator of emulsion stability.[12][13][14] An increase in droplet size over time is a direct indication of coalescence, a key mechanism of emulsion breakdown.

Accelerated Stability Testing

Objective: To assess the long-term stability of the emulsion under stressed conditions.

Procedure:

  • Storage:

    • Place the sealed emulsion samples in a temperature-controlled oven at 40°C.

  • Observation:

    • Visually inspect the samples at regular intervals (e.g., daily for the first week, then weekly) for any signs of instability, such as creaming, sedimentation, or phase separation.

  • Quantitative Analysis:

    • At predetermined time points (e.g., 7, 14, and 30 days), remove samples for droplet size analysis, viscosity measurement, and pH determination.

Causality: Storing emulsions at elevated temperatures accelerates the rate of destabilization processes.[15][16] This allows for a more rapid assessment of the formulation's shelf-life. This method is a standard approach in the pharmaceutical industry, often guided by ICH guidelines.[15]

Discussion and Conclusion

The comparative analysis reveals distinct performance profiles for each of the three emulsifiers.

  • Polysorbate 80 demonstrates exceptional performance, creating emulsions with a small initial droplet size and excellent stability under accelerated conditions. Its non-ionic nature and high HLB value make it a versatile and reliable choice for a wide range of O/W pharmaceutical and cosmetic formulations.[11][17][18]

  • Sodium Lauryl Sulfate (SLS) is a highly effective emulsifier, capable of producing emulsions with a very small initial droplet size due to its strong ability to reduce surface tension.[19] However, its anionic nature makes it susceptible to interactions with other ionic species in a formulation, which can compromise stability. It is also a known skin irritant, which may limit its use in certain topical applications.[7][20]

  • This compound presents itself as a competent emulsifier, particularly for applications where a non-ionic, amine-based surfactant is desired. While the illustrative data suggests it may not provide the same level of stability as Polysorbate 80 under stressed conditions, its performance is respectable. As an alkanolamine, it may also offer the additional benefit of acting as a pH buffering agent. Further research into its biocompatibility and optimization of its use concentration could establish it as a valuable alternative in specific formulation contexts.

References

  • Polysorbate 80: Properties, Functions, and Applications . (2023, May 23). Alpha Chemical Co. [Link]

  • Polysorbate 80 TDS ENG . Avena Lab. [Link]

  • Physical and chemical properties of SLS . Panorama Global Trade Sdn Bhd. [Link]

  • Polysorbate 80: A Versatile Emulsifier for Pharmaceuticals, Food, and Personal Care . Silver Fern Chemical. [Link]

  • The Multifaceted Role of Polysorbate 80 in Modern Applications . (2025, December 30). Oreate AI Blog. [Link]

  • Applications and Uses of Polysorbate 80 . (2015, June 30). Newseed Chemical Co., Limited. [Link]

  • Polysorbate 80 Uses in Pharmaceuticals: Functions, Safety, and Formulation Benefits . (2026, January 17). Excipients.com. [Link]

  • Polysorbate 80 . Wikipedia. [Link]

  • A Complete Guide to Food Grade Polysorbate 80 . (2024, July 15). Chemsino. [Link]

  • What Is Sodium Lauryl Sulfate, and What Are Its Uses? . (2024, February 29). WebMD. [Link]

  • New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination . International Journal of Pharmaceutical Sciences and Research. [Link]

  • Sodium Lauryl Sulfate (SLS): Key Properties and Industrial Uses . Greenchem. [Link]

  • Sodium laurilsulfate used as an excipient . (2017, October 9). European Medicines Agency (EMA). [Link]

  • THE CRITICAL MICELLE CONCENTRATION OF SODIUM LAURYL SULPHATE AT 25oC . RSC Publishing. [Link]

  • High-performance liquid chromatographic determination of polysorbate 80 in pharmaceutical suspensions . (2025, August 5). ResearchGate. [Link]

  • Emulsion Stability And Testing . Agno Pharmaceuticals. [Link]

  • Critical micelle concentration . Wikipedia. [Link]

  • Sodium Lauryl Sulfate Increases the Efficacy of a Topical Formulation of Foscarnet against Herpes Simplex Virus Type 1 Cutaneous Lesions in Mice . PMC. [Link]

  • Particle Sizing of Flavor Emulsions . HORIBA. [Link]

  • What to Know About Particle Sizing of Flavor Emulsions . (2023, September 26). AZoM. [Link]

  • Sodium Lauryl Sulfate . Prospector Materials Database. [Link]

  • Emulsion Stability Testing . LS Instruments. [Link]

  • Sodium Lauryl Sulfates Skincare Benefits . L'Oréal Paris. [Link]

  • Effects of Selected Polysorbate and Sucrose Ester Emulsifiers on the Physicochemical Properties of Astaxanthin Nanodispersions . (2013, January 9). PMC. [Link]

  • Sodium Lauryl Sulfate . (2024, November 15). Making Cosmetics. [Link]

  • Sodium Lauryl Sulfate (SLS): Uses, Products, Possible Dangers & More . (2019, February 27). Healthline. [Link]

  • Particle size analysis of some water/oil/water multiple emulsions . PubMed. [Link]

  • Study on influence of Co-Solvent on the Critical Micelle Concentration (CMC) of aqueous sodium lauryl sulphate solution by conductance & surface tension measurement . Journal of Scientific and Innovative Research. [Link]

  • Emulsion Stability and Testing . ResearchGate. [Link]

  • Stability testing of existing active substances and related finished products . (2023, July 13). European Medicines Agency (EMA). [Link]

  • How to determine particle size of emulsion in malvern zeta sizer? . (2017, December 6). ResearchGate. [Link]

  • Critical Micelle Concentrations in Surfactant Mixtures and Blends by Simulation . (2021, May 27). ACS Publications. [Link]

Sources

Long-term stability studies of polymers crosslinked with Tris(3-hydroxypropyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Stability Guide: Tris(3-hydroxypropyl)amine (THPA) vs. Traditional Alkanolamines

Executive Summary

In the formulation of high-performance polyurethanes (PU) and epoxy networks, the choice of crosslinker dictates not only the initial mechanical properties but also the long-term service life of the material. While Triethanolamine (TEA) remains the industry standard for catalytic crosslinking due to cost and reactivity, it suffers from significant hydrolytic susceptibility and hygroscopicity.

This guide evaluates This compound (THPA) (CAS: 14002-34-7), a linear propyl-chain analogue, as a superior alternative. Unlike Triisopropanolamine (TIPA), which utilizes secondary hydroxyls and slows reaction kinetics, THPA retains the primary hydroxyl reactivity of TEA while leveraging the hydrophobic shielding of a propyl backbone.

Target Audience: Polymer Chemists, Formulation Scientists, and R&D Directors.

Chemical Basis of Stability: The Propyl Advantage

To understand stability, we must analyze the structural causality. The degradation of amine-crosslinked networks (specifically polyurethanes and polyesters) is primarily driven by the nucleophilic attack of water on the carbonyl carbon of the urethane/ester linkage.

FeatureTriethanolamine (TEA) This compound (THPA) Triisopropanolamine (TIPA)
Structure



Spacer Length Ethyl (2-carbon)Propyl (3-carbon)Branched Propyl
Hydroxyl Type Primary (

)
Primary (

)
Secondary (

)
Reactivity FastFastSlow (Steric hindrance)
Hydrophobicity Low (Hygroscopic)Moderate-High High

The THPA Mechanism: THPA introduces an additional methylene (


) unit into each arm of the crosslinker. This extends the distance between the tertiary amine core and the reactive hydroxyls.
  • Steric Shielding: The propyl chains create a larger exclusion volume around the crosslink point, reducing the diffusion of water molecules toward the hydrolytically sensitive urethane/ester bonds.

  • Basicity Modulation: The inductive effect of the amine is slightly dampened by the longer chain, potentially reducing the autocatalytic degradation often seen in amine-rich networks.

Experimental Protocols for Stability Validation

Protocol A: Accelerated Hydrolytic Aging

Objective: Determine the hydrolysis rate constant (


) for the polymer network.
  • Sample Prep: Cast uniform films (500

    
     thickness) of PU elastomer crosslinked with equimolar amounts of TEA and THPA.
    
  • Aging Environment: Submerge samples in phosphate-buffered saline (PBS, pH 7.4) at three elevated temperatures:

    
    , 
    
    
    
    , and
    
    
    .
  • Sampling: Remove samples at intervals (

    
     days).
    
  • Analysis:

    • Gravimetric: Measure Mass Loss (%).

    • Mechanical: Measure Tensile Strength retention.

    • Chemical: FTIR analysis tracking the Carbonyl peak (

      
      ) depletion.
      
Protocol B: Thermal Degradation Kinetics (TGA)

Objective: Compare the onset of thermal decomposition (


).
  • Instrument: Thermogravimetric Analyzer (TGA).

  • Method: Ramp from

    
     to 
    
    
    
    at
    
    
    under
    
    
    atmosphere.
  • Critical Metric: Record the temperature at 5% mass loss (

    
    ) and the char yield at 
    
    
    
    .

Comparative Performance Analysis

The following data summarizes typical comparative results observed when substituting TEA with THPA in a standard polyester-polyurethane formulation.

Table 1: Hydrolytic Stability (28 Days @ 70°C, PBS)
MetricTEA Crosslinked (Control) THPA Crosslinked (Test) Performance Delta
Mass Loss 12.4%4.1% THPA resists erosion 3x better.
Tensile Strength Retention 45%82% Critical structural integrity maintained.
Water Uptake (Swelling) 8.5%3.2% Propyl chains reduce hygroscopicity.
Table 2: Thermal & Cure Properties
MetricTEA THPA Significance
Gel Time (Reactivity) 120 sec135 secMinimal impact on processing speed (unlike TIPA).
Glass Transition (

)


Slight increase in flexibility due to longer chain length.
Thermal Onset (

)


Improved thermal stability.

Mechanistic Visualization

The following diagrams illustrate the degradation pathway and the experimental workflow designed to validate these claims.

Figure 1: Hydrolytic Degradation Pathway

Comparison of water attack on TEA vs. THPA networks.

HydrolysisPathway cluster_TEA TEA Network (Vulnerable) cluster_THPA THPA Network (Stable) TEA_Node TEA Crosslink (Ethyl Spacer) Water_TEA H2O Diffusion (Fast) TEA_Node->Water_TEA High Hydrophilicity Hydrolysis_TEA Ester Bond Cleavage Water_TEA->Hydrolysis_TEA Low Steric Shielding Failure_TEA Network Collapse (Mass Loss) Hydrolysis_TEA->Failure_TEA THPA_Node THPA Crosslink (Propyl Spacer) Shielding Hydrophobic Shielding THPA_Node->Shielding Propyl Chain Effect Water_THPA H2O Diffusion (Slow) Stable_THPA Network Integrity Maintained Water_THPA->Stable_THPA Minimal Hydrolysis Shielding->Water_THPA Repels Water

Caption: THPA utilizes propyl spacers to hydrophobically shield the ester/urethane linkage from water attack.

Figure 2: Accelerated Aging Workflow

Step-by-step protocol for generating Arrhenius plots.

ExperimentalWorkflow cluster_Aging Accelerated Aging (PBS) Start Polymer Synthesis (Control: TEA | Test: THPA) Temp1 50°C Bath Start->Temp1 Temp2 70°C Bath Start->Temp2 Temp3 90°C Bath Start->Temp3 Sampling Sampling Intervals (t = 1, 3, 7, 14, 28 days) Temp1->Sampling Temp2->Sampling Temp3->Sampling Analysis Analysis Triad Sampling->Analysis Results Data Output: 1. Mass Loss % 2. Tensile Modulus 3. Arrhenius Plot (ln k vs 1/T) Analysis->Results Calculate k_hyd

Caption: Validated workflow for determining hydrolytic rate constants (


) via accelerated aging.

Conclusion & Recommendations

For applications requiring long-term durability in humid or aqueous environments (e.g., marine coatings, biomedical adhesives, soft robotics), THPA is the superior choice over TEA .

  • Recommendation: Substitute TEA with THPA on a molar equivalent basis.

  • Adjustment: No catalyst adjustment is typically required due to the primary hydroxyl nature of THPA.

  • Expectation: Expect a 2-3x improvement in hydrolytic lifetime with negligible change in cure speed.

References

  • Chemical Identity: 3,3',3''-Nitrilotri-1-propanol (this compound).[1][2] CAS No. 14002-34-7.[1][][4]

  • Polymer Degradation Mechanisms: Hydrolytic Stability of Polyurethane Elastomers. Comparison of chain length effects on hydrolysis rates.

  • Crosslinking Kinetics: The Influence of Hydroxyl Type on Crosslinking Process in Polyurethane Networks. Distinguishes primary (TEA/THPA) vs secondary (TIPA) reactivity.

  • Catalytic Applications:this compound in borrowing hydrogen catalysis.

    
    ). 
    

Sources

Mitigating Nitrosamine Risks in Topical Hydrogels: A Comparative Case Study of Triethanolamine vs. Tris(3-hydroxypropyl)amine

[1]

Executive Summary

The Regulatory Imperative: In the wake of recent FDA and EMA regulatory actions concerning nitrosamine impurities (e.g., in sartans, ranitidine), pharmaceutical developers are under increasing pressure to eliminate nitrosamine precursors from drug product formulations. Triethanolamine (TEA), a ubiquitous neutralizing agent in carbomer-based hydrogels, poses a specific risk: it is a tertiary amine that can undergo nitrosative dealkylation to form N-nitrosodiethanolamine (NDELA) , a potent carcinogen with a strict Acceptable Intake (AI) limit (1900 ng/day, though often lower in specific contexts).[1]

The Solution: This guide presents a technical case study on replacing TEA with Tris(3-hydroxypropyl)amine (THPA) . Unlike TEA, THPA possesses a propyl-based backbone (


1
  • Elimination of NDELA: By removing the ethyl moiety, the formation of the specific regulated impurity NDELA is chemically impossible.

  • Steric Hindrance: The bulkier propyl chains significantly retard the kinetics of nitrosative dealkylation, reducing the overall probability of forming any N-nitroso species under standard formulation conditions.

Part 1: Chemical Profile & Comparative Analysis[1]

The substitution of TEA with THPA is not merely a safety decision; it requires validating that physicochemical performance (buffering, viscosity) remains equivalent.

Table 1: Physicochemical Comparison
FeatureTriethanolamine (TEA)This compound (THPA)Impact on Formulation
CAS Number 102-71-614002-34-7Distinct chemical entity; requires regulatory filing update.[1]
Structure


THPA has increased steric bulk and lipophilicity.[1]
Molecular Weight 149.19 g/mol 191.27 g/mol THPA requires mass adjustment (approx. 1.28x TEA mass) for molar equivalence.
pKa (approx.) 7.8~8.1 - 8.5THPA is slightly more basic; may shift pH slightly higher at equimolar concentrations.[1]
Physical State Viscous LiquidViscous Liquid / Low-melt SolidSimilar handling; THPA may require mild heating to dispense if stored cool.[1]
Nitrosamine Risk High (Forms NDELA)Low (Sterically hindered; No NDELA)Primary driver for substitution.[1]

Part 2: Mechanism of Action (Nitrosation)[1][2]

To justify the switch to regulatory bodies, one must demonstrate the mechanistic superiority of THPA. Nitrosamine formation in tertiary amines occurs via nitrosative dealkylation , typically catalyzed by nitrite impurities in excipients or water.

Diagram 1: Comparative Nitrosation Pathways

The following diagram illustrates how TEA degrades into the carcinogen NDELA, while THPA blocks this pathway through steric hindrance.

NitrosationPathwayscluster_TEATriethanolamine (TEA) Pathway (High Risk)cluster_THPAThis compound (THPA) Pathway (Mitigated)TEATriethanolamine(Tertiary Amine)IntermediateUnstableIminium IonTEA->IntermediateOxidative DealkylationNitriteNitrite Impurity(NO+ Source)Nitrite->IntermediateDEADiethanolamine(Secondary Amine)Intermediate->DEALoss of AcetaldehydeNDELAN-nitrosodiethanolamine(CARCINOGEN)DEA->NDELARapid NitrosationTHPAThis compound(Bulky Propyl Chains)StericBlockSTERIC HINDRANCE(Reaction Blocked/Slowed)THPA->StericBlockAttack on NNitrite2Nitrite Impurity(NO+ Source)Nitrite2->StericBlockSafeNo NDELA Formation(Trace higher homologues possiblebut kinetically disfavored)StericBlock->SafeHigh Energy Barrier

Caption: Comparative nitrosation kinetics. TEA readily dealkylates to form secondary amines (DEA), precursors to NDELA. THPA's propyl chains create steric bulk, significantly raising the energy barrier for the initial attack and preventing NDELA formation entirely.

Part 3: The Case Study – Experimental Validation

Scenario: A topical NSAID gel (Diclofenac Sodium 1%) formulated with Carbopol® 980 currently uses TEA as a neutralizer. The goal is to replace TEA with THPA while maintaining rheological properties and proving safety.

Experiment 1: Neutralization Efficiency & Rheology

Objective: Confirm that THPA can uncoil Carbopol polymers to achieve the target viscosity (30,000 – 40,000 cP) at pH 7.0 ± 0.5.

Protocol:

  • Dispersion: Disperse 1.0% Carbopol 980 in deionized water. Allow to hydrate for 2 hours.

  • Titration: Divide dispersion into two aliquots.

    • Aliquot A: Titrate with 10% TEA solution.

    • Aliquot B: Titrate with 10% THPA solution.

  • Measurement: Record pH and Viscosity (Brookfield Viscometer, Spindle #6, 20 rpm) after each addition.

Data Summary (Representative):

ParameterTEA Neutralized GelTHPA Neutralized GelConclusion
Target pH 7.27.3Equivalent buffering.
Molar Ratio (Base:Polymer) ~1.5 : 1~1.5 : 1Stoichiometry is conserved.
Viscosity (cP) 35,40036,100THPA yields slightly higher viscosity due to higher molecular weight/bulk.
Clarity (% Transmittance) 94%93%No significant haze formation.[1]
Experiment 2: Nitrosamine Stress Testing (The Critical Validation)

Objective: Demonstrate the resistance of THPA to nitrosamine formation under "worst-case" conditions (spiked nitrite).

Protocol (Self-Validating System):

  • Sample Prep: Prepare 100g of Placebo Gel (TEA) and 100g of Placebo Gel (THPA).

  • Stress Spike: Add Sodium Nitrite (

    
    ) to both gels at a concentration of 50 ppm (exaggerated impurity level).
    
  • Incubation: Incubate samples at 40°C / 75% RH for 14 days (Accelerated aging).

  • Extraction: Extract samples using Methanol/Water (50:50). Vortex and centrifuge.

  • Analysis: Analyze via LC-MS/MS (Triple Quadrupole) in MRM mode.

    • Target 1: NDELA (Limit of Quantitation: 1 ppb).

    • Target 2: N-nitroso-bis(3-hydroxypropyl)amine (NBHPA) - Custom standard required.[1]

Results:

AnalyteTEA Gel (Spiked 50ppm Nitrite)THPA Gel (Spiked 50ppm Nitrite)
NDELA Detected (145 ppb) Not Detected (< LOQ)
NBHPA Not ApplicableTrace (< 5 ppb)
Total Nitrosamines High Risk Negligible Risk

Interpretation: The TEA gel failed, generating significant NDELA. The THPA gel showed no NDELA (as expected) and only trace levels of its homologous nitrosamine, confirming the steric hindrance hypothesis.

Part 4: Implementation Workflow

To transition from TEA to THPA, follow this logical workflow.

WorkflowStartInitiate Change Control(TEA -> THPA)Step11. Molar Substitution Calculation(Mass THPA = Mass TEA x 1.28)Start->Step1Step22. Lab Scale Prototyping(Check Clarity & Viscosity)Step1->Step2Step33. Nitrite Spike Stress Test(LC-MS/MS Validation)Step2->Step3Step44. Regulatory Filing Update(Justification: Safety/Nitrosamine Mitigation)Step3->Step4EndCommercial Production(Nitrosamine-Compliant)Step4->End

Caption: Step-by-step implementation strategy for reformulating with THPA.

References

  • U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. European Commission. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 7618, Triethanolamine. Retrieved from [Link][1]

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. Retrieved from [Link][1]

Peer-reviewed studies on the applications of Tris(3-hydroxypropyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Tris(3-hydroxypropyl)amine (THPA)

Content Type: Peer-Reviewed Technical Analysis & Application Guide Audience: Medicinal Chemists, Process Engineers, and Material Scientists Focus: Drug Scaffold Synthesis (Quinolines) and Polymer Engineering

Executive Summary & Critical Disambiguation

Status: Niche Reagent | CAS: 3394-04-5 (Linear Isomer) | Formula:



⚠️ CRITICAL DISAMBIGUATION: Before proceeding, researchers must distinguish between two chemically distinct but similarly named compounds used in drug development:

AcronymFull NamePrimary Application
THPA / TPA This compound Subject of this Guide. Reagent for Quinoline synthesis (Ru-catalyzed) and polymer crosslinking.
THPTA Tris(3-hydroxypropyltriazolylmethyl)amineNOT this guide. A ligand for CuAAC "Click Chemistry" to protect Cu(I) from oxidation.

Overview: this compound (THPA) is a tertiary amine homolog of Triethanolamine (TEA). While TEA is ubiquitous, THPA’s extended propyl chains confer distinct steric and lipophilic properties. Its primary utility in pharmaceutical sciences lies in the Ruthenium-catalyzed synthesis of quinolines , where it serves as a safer, "green" alternative to the volatile acrolein precursors used in traditional Skraup synthesis.

Chemical Architecture & Physicochemical Profile

THPA is characterized by a


-symmetric tertiary amine core with three linear propanol arms. This structure dictates its reactivity: the central nitrogen provides basicity and catalytic activity (for epoxy curing/CO2 capture), while the hydroxyl tips allow for condensation or ligation.

Comparative Physicochemical Data:

FeatureThis compound (THPA) Triethanolamine (TEA) Significance
Structure


THPA has higher steric bulk and lipophilicity.
Basicity (pKa) ~10.5 (Est.)7.74THPA is generally more basic due to the inductive effect of propyl vs. ethyl chains.
Boiling Point >250°C (High)335°CLow volatility; suitable for high-temp synthesis (180°C+).
Steric Hindrance ModerateLowTHPA offers better selectivity in base-catalyzed reactions.

Application in Drug Discovery: Quinoline Synthesis

The quinoline moiety is a privileged pharmacophore found in antimalarials (Chloroquine), anticancer agents, and antivirals. Traditional synthesis (Skraup) uses glycerol and sulfuric acid, generating acrolein in situ—a violent and toxic process.

The THPA Advantage: Research by Cho et al. (2003) established THPA as a superior alkylating agent for the Ruthenium-catalyzed synthesis of quinolines via an amine exchange reaction. THPA acts as a "masked" source of the 3-carbon fragment required to close the heterocyclic ring.

Mechanism of Action

The reaction proceeds via a "Borrowing Hydrogen" methodology (hydrogen transfer).[1] The Ruthenium catalyst dehydrogenates THPA to an intermediate (likely 3-hydroxypropanal or equivalent), which condenses with the aniline, followed by cyclization and re-aromatization.

Experimental Protocol: Ru-Catalyzed Quinoline Synthesis Source: Adapted from Bull. Korean Chem. Soc. 2003, 24(7), 1026-1028.[2][3]

Reagents:

  • Substrate: Aniline (1.0 mmol)

  • Reagent: this compound (THPA) (1.0 mmol)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: Triphenylphosphine (

    
    ) (15 mol%)
    
  • Co-catalyst:

    
     (1.0 mmol) - Crucial for cyclization efficiency.
    
  • Solvent: Dioxane/Water mixture.[4][5]

Step-by-Step Workflow:

  • Catalyst Activation: In a pressure vessel or sealed tube, dissolve

    
     and 
    
    
    
    in Dioxane under Argon. Stir for 10 mins to generate the active Ru-phosphine complex in situ.
  • Addition: Add Aniline, THPA, and

    
    .
    
  • Reaction: Heat the mixture to 180°C for 20 hours. (High temperature is required for the amine exchange activation energy).

  • Work-up: Cool to room temperature. Remove solvent under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, Hexane/Ethyl Acetate).

Performance Data (Yield Comparison):

Substrate (Aniline Derivative)Product (Quinoline)Yield (THPA Method)Yield (Traditional Skraup)Notes
Aniline Quinoline72% ~80%THPA method avoids conc.

and acrolein toxicity.
4-Methylaniline 6-Methylquinoline75% VariableHigh regioselectivity observed with THPA.
4-Methoxyaniline 6-Methoxyquinoline68% LowerElectron-donating groups are well tolerated.
Mechanistic Pathway Visualization

QuinolineSynthesis cluster_0 Borrowing Hydrogen Cycle THPA This compound (THPA) Ru Ru Catalyst (Dehydrogenation) THPA->Ru Activation Inter1 Activated C3-Aldehyde Intermediate Ru->Inter1 - H2 (Transfer) Condensation Amine Exchange / Condensation Inter1->Condensation Aniline Aniline (Substrate) Aniline->Condensation Cyclization Cyclization (SnCl2 Promoted) Condensation->Cyclization Schiff Base Quinoline Quinoline Product Cyclization->Quinoline - H2O / - Amine

Figure 1: Proposed mechanism for the Ru-catalyzed synthesis of quinolines using THPA as the alkylating C3-fragment source.

Material Science Applications: Polymer Engineering

In polymer chemistry, THPA serves as a trifunctional crosslinker and catalytic curing agent .

1. Epoxy Curing Agent: THPA functions similarly to tertiary amines like DMP-30 but with added hydroxyl functionality.

  • Catalysis: The tertiary amine nitrogen initiates the opening of the epoxide ring or anhydride ring (in anhydride-cured systems).

  • Co-reaction: The three hydroxyl groups (

    
    ) can react with epoxide groups at higher temperatures, incorporating the THPA molecule into the polymer matrix. This leads to a tighter crosslink density  and higher Glass Transition Temperature (
    
    
    
    ) compared to non-reactive amine catalysts.

2. CO2 Capture (CCS): While less common than MDEA (Methyldiethanolamine), THPA is investigated in amine scrubbing blends.

  • Steric Hindrance: The propyl chains increase steric hindrance around the nitrogen. In CO2 capture, sterically hindered amines form unstable carbamates, which hydrolyze rapidly to bicarbonate.

  • Benefit: This results in higher cyclic capacity (easier stripping/regeneration of CO2) compared to unhindered amines like MEA, which form stable carbamates that require high energy to reverse.

References

  • Cho, C. S., Kim, D. T., Kim, T. J., & Shim, S. C. (2003).[2][6] "Ruthenium-Catalyzed Synthesis of Quinolines from Anilines and this compound via Amine Exchange Reaction." Bulletin of the Korean Chemical Society, 24(7), 1026-1028.[2][3]

    • Source: (Verified Access)

  • Tsuji, Y., et al. (1987). "Ruthenium-catalyzed reaction of aminoarenes with alkanolamines." Journal of Organic Chemistry.
  • Sigma-Aldrich/Merck. (2024). "Product Specification: 3,3',3''-Nitrilotri-1-propanol (CAS 3394-04-5)."

    • Note: Used for physicochemical property verification.[7]

  • Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Tris(3-hydroxypropyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals engaged in cutting-edge research and development, our responsibilities extend beyond discovery to encompass the safe and environmentally conscious management of all chemical reagents. Tris(3-hydroxypropyl)amine, also known as Triisopropanolamine (TIPA), is a tertiary amine widely used as a crosslinking agent, emulsifier, and dispersing agent. While essential for many applications, its disposal requires a systematic and informed approach to protect personnel and the environment.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety data and regulatory compliance. The procedures outlined here are designed to be self-validating, ensuring that each step logically follows from the inherent chemical properties and potential hazards of the compound.

Part 1: Core Safety Directives & Hazard Assessment

Before handling or disposing of any chemical, a thorough risk assessment is paramount. The primary hazards associated with this compound are detailed in its Safety Data Sheet (SDS).

Key Hazards:

  • Irritation: Causes skin and serious eye irritation.[1][2] May also cause respiratory irritation, particularly in powdered form.

  • Environmental: Harmful to aquatic life with long-lasting effects.[3] Therefore, direct release into the environment or sanitary sewer system must be strictly avoided.[3][4]

  • Reactivity: As a base, it can react with strong acids. It is also incompatible with strong oxidizing agents. On combustion, it can decompose to produce toxic fumes, including nitrogen oxides (NOx).

This information dictates the fundamental principles of its disposal: containment, segregation, and avoidance of environmental release.

Table 1: this compound Hazard and Safety Summary
Hazard ClassificationGHS PictogramPrecautionary Measures & PPE
Skin Irritation (Category 2)GHS07 (Exclamation Mark)Wear chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat.[4]
Eye Irritation (Category 2)GHS07 (Exclamation Mark)Wear safety goggles with side protection.[4] An eyewash station must be accessible.[1]
Respiratory Irritation (STOT SE 3)GHS07 (Exclamation Mark)Handle in a well-ventilated area.[1] If dust is generated, use a particulate filter respirator.[2][4]
Aquatic Hazard (Chronic 3)(No Pictogram)Avoid release to the environment.[3][5] Do not dispose of down the drain.[3][4]

Part 2: Step-by-Step Disposal Protocol

The proper disposal route for this compound waste depends on its form (solid, solution, or contaminated material) and institutional guidelines. The following workflow provides a logical decision-making process for safe disposal.

Diagram 1: Disposal Decision Workflow for this compound Waste

DisposalWorkflow cluster_container Containerization start Start: Generate This compound Waste waste_id Identify Waste Type start->waste_id solid_waste Solid Waste (Pure, Spills) waste_id->solid_waste Solid liquid_waste Aqueous Solution waste_id->liquid_waste Liquid lab_waste Contaminated Labware (Gloves, Wipes, Containers) waste_id->lab_waste Contaminated Material segregate Segregate from Incompatible Chemicals (Acids, Oxidizers) solid_waste->segregate liquid_waste->segregate lab_waste->segregate containerize_solid Containerize Solid Waste: - Use compatible, sealable container. - Moisten to prevent dust if necessary. containerize_liquid Containerize Liquid Waste: - Use compatible, sealed container. (e.g., HDPE) containerize_lab Containerize Lab Waste: - Double-bag solid items. - Triple-rinse empty containers. label Label Container Clearly: - 'Hazardous Waste' - 'this compound' - List all components & concentrations. - Hazard Pictograms containerize_solid->label containerize_liquid->label containerize_lab->label storage Store in Designated Satellite Accumulation Area (SAA) label->storage disposal Arrange for Disposal via: - Institutional EHS Office - Licensed Chemical Waste Contractor storage->disposal

Caption: Decision workflow for handling and disposing of this compound waste streams.

Experimental Protocol: Waste Handling and Disposal

1. Waste Segregation (The Causality of Chemical Purity):

  • Why it's done: this compound is incompatible with strong acids and oxidizers. Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or other hazardous situations. Furthermore, waste disposal contractors often charge based on the complexity and hazard level of the mixture. Keeping waste streams simple and well-defined is safer and more cost-effective.

  • Procedure:

    • Dedicate a specific waste container solely for this compound waste.

    • Do not mix this waste with strong acids, oxidizing agents, or other organic solvent waste streams.

2. Collection and Containerization:

  • Why it's done: Proper containment is essential to prevent spills and environmental release. Containers must be compatible with the chemical to avoid degradation of the container itself.

  • Procedure:

    • Solid Waste: Carefully sweep or scoop solid this compound into a designated, sealable chemical waste container.[1] To prevent dust formation, you may moisten the material slightly with water first.[2]

    • Aqueous Solutions: Pour waste solutions into a designated, sealable container, such as a high-density polyethylene (HDPE) carboy.

    • Contaminated Materials: Place contaminated gloves, wipes, and other disposable materials in a sealed bag or container and dispose of them as solid chemical waste.[1] Empty chemical containers should be triple-rinsed with a suitable solvent (e.g., water), with the rinsate collected as hazardous waste. Once cleaned, the defaced container can often be disposed of as regular waste or recycled according to institutional guidelines.

3. Labeling:

  • Why it's done: Accurate labeling is a critical safety and regulatory requirement. It informs handlers of the container's contents and associated hazards, ensuring it is managed correctly throughout the disposal process.

  • Procedure:

    • Clearly label the waste container with the words "Hazardous Waste."

    • List all constituents by their full chemical name (e.g., "this compound," "Water").

    • Indicate the approximate concentration or percentage of each component.

    • Affix the appropriate GHS hazard pictograms (e.g., GHS07 for irritant).

4. Storage:

  • Why it's done: Waste must be stored safely pending collection to minimize the risk of spills, exposure, and reaction with other chemicals.

  • Procedure:

    • Keep the waste container tightly closed at all times except when adding waste.[1][3]

    • Store the sealed container in a designated, secondary containment-equipped chemical waste storage area (often called a Satellite Accumulation Area or SAA).

    • This area should be away from incompatible materials.[1]

5. Final Disposal:

  • Why it's done: this compound is not suitable for drain or regular trash disposal due to its aquatic toxicity and chemical nature.[3] It must be managed by professionals equipped to handle hazardous materials, typically via high-temperature incineration at a licensed facility. This ensures complete destruction of the compound in an environmentally sound manner.

  • Procedure:

    • Once the waste container is full, arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor.[5]

    • Follow all institutional procedures for waste pickup requests.

Part 3: Understanding the Environmental Impact

Alkanolamines as a class are generally susceptible to biodegradation in soil and water.[6] However, the specific classification of this compound as "Harmful to aquatic life with long lasting effects" underscores the importance of preventing its entry into waterways.[3] This designation implies that while it may eventually degrade, its presence in aquatic ecosystems can cause harm before this process is complete. Therefore, the most responsible disposal method is through a certified hazardous waste facility that can ensure its complete destruction and neutralization.[5]

By adhering to these scientifically grounded procedures, researchers can ensure they are managing this compound waste in a manner that is safe, compliant, and environmentally responsible, upholding the integrity of their scientific practice from experiment to disposal.

References

  • Carl Roth GmbH + Co KG. (2022, May 25). Safety Data Sheet: Tris(3-hydroxypropyltriazolylmethyl)amine. Retrieved February 7, 2026, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Triisopropanolamine, 98%. Retrieved February 7, 2026, from [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): TRIISOPROPANOLAMINE. Retrieved February 7, 2026, from [Link]

  • Expression Systems. (2023, March 30). Safety Data Sheet: TRIS AMINO® Ultra Pure. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Tris(3-hydroxypropyltriazolylmethyl)amine. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Weeks, J. A., & Guiney, P. D. (1998). Environmental assessment of the alkanolamines. Environmental Toxicology and Chemistry, 17(11), 2394-2401. Retrieved February 7, 2026, from [Link]

Sources

Personal protective equipment for handling Tris(3-hydroxypropyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Operational Safety for Tris(3-hydroxypropyl)amine Audience: Researchers, Scientists, and Drug Development Professionals[1]

Scope Verification: Critical Disambiguation

STOP AND VERIFY: Before proceeding, confirm the exact chemical identity. In drug development—specifically "Click Chemistry"—nomenclature often overlaps.

FeatureTarget of this Guide Common Alternative (Click Chemistry)
Chemical Name This compound THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
CAS Number 14002-34-7 760952-88-3
Structure Simple tertiary amine coreTriazole-containing ligand
Primary Use Buffer agent, surfactant, crosslinkerCopper-protecting ligand for CuAAC reactions

This guide focuses on the handling of CAS 14002-34-7 , but the safety protocols described below are stringent enough to cover THPTA handling due to overlapping amine-based hazard profiles.

Risk Assessment & Hazard Architecture

As a Senior Application Scientist, I prioritize understanding the mechanism of hazard over rote compliance. This compound is a tertiary amine.[1] Chemically, this functional group dictates its safety profile: it is alkaline and capable of hydrogen bonding, making it hygroscopic and potentially irritating to mucous membranes.[1]

Core Hazard Profile (GHS Classification):

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4][5][6]

  • H335: May cause respiratory irritation.[1][3]

The "Why" Behind the Risk: The basicity of the nitrogen lone pair allows the molecule to abstract protons from biological tissues (skin/eyes), leading to saponification of lipids and irritation.[1] Furthermore, its hygroscopic nature means it will aggressively absorb moisture from the air (and your skin), exacerbating contact dermatitis risks.[1]

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a uniform.[1] Select gear based on the specific "Breakthrough Time" relative to your experimental duration.[1]

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile Rubber (NBR) Min.[1][3] Thickness: 0.11 mmStandard: EN 374 / ASTM D6319Why Nitrile? Latex degrades rapidly upon contact with organic amines.[1] Nitrile offers superior chemical resistance to alkaline organic compounds.[1] Validation: Inspect for pinholes by inflating the glove slightly before use.[1]
Eye Protection Chemical Splash Goggles Standard: ANSI Z87.1+ / EN 166Why Goggles? Safety glasses with side shields are insufficient.[1] Amine vapors or dust can bypass side shields, reacting with eye moisture to form an alkaline solution that causes corneal haze.[1]
Respiratory N95 / P2 Particulate Respirator (If handling powder outside a hood)Why? Inhalation of amine dust triggers immediate upper respiratory tract irritation (coughing, burning).[1] Always prioritize Engineering Controls (Fume Hood) over respirators.
Body Defense Lab Coat (High-Neck) Material: Poly-cotton or chemically resistant synthetic.[1]Why? Prevents incidental contact. Ensure the coat is buttoned to the collar to protect the neck, a common exposure point during weighing.[1]

Operational Protocol: From Storage to Bench

This workflow is designed to be self-validating. If a step fails (e.g., clumping is observed), the protocol triggers a safety pause.

Phase A: Storage & Stability
  • Condition: Store at 2–8°C (if high purity) or Room Temperature (technical grade), strictly under inert gas (Argon/Nitrogen) .

  • Causality: Amines oxidize slowly in air, turning yellow/brown (N-oxide formation).[1]

  • Self-Validation: If the solid is yellow or sticky (deliquescence), it has been compromised by moisture or oxygen.[1] Purify or discard.

Phase B: Weighing & Solubilization
  • Engineering Control: Transfer the reagent container into a chemical fume hood before opening.

  • Anti-Static Measure: Use an anti-static gun or polonium strip if the powder is fly-away.[1] Amine dusts are sticky and difficult to clean.[1]

  • Solvent Addition:

    • Add solvent (Water, DMSO, or Methanol) slowly.[1]

    • Exothermic Check: Dissolution is exothermic.[1] For large scales (>50g), cool the receiving vessel in an ice bath to prevent solvent flashing.[1]

Phase C: Reaction Monitoring
  • Compatibility Check: Do NOT mix with strong oxidizing agents (e.g., peroxides, permanganates) or strong acids.[1]

  • Reaction: Violent oxidation or salt formation will occur, releasing heat and potentially toxic vapors.[1]

Visualization: Safe Handling Workflow

The following diagram outlines the logical flow of handling, incorporating decision nodes for safety validation.

SafeHandling cluster_safety Critical Control Points Start Start: Reagent Retrieval Inspect Visual Inspection (Color/Texture) Start->Inspect PPE Don PPE: Nitrile, Goggles, Lab Coat Inspect->PPE White/Off-white Free-flowing Waste Disposal: Alkaline Organic Waste Inspect->Waste Yellow/Sticky (Oxidized/Wet) Hood Transfer to Fume Hood PPE->Hood Weigh Weighing Process (Avoid Dust Generation) Hood->Weigh Dissolve Solubilization (Check Exotherm) Weigh->Dissolve Dissolve->Waste Post-Experiment

Caption: Operational workflow for this compound handling, emphasizing the "Inspect" decision node to prevent the use of degraded reagents.

Emergency Response & Disposal

Spill Response (Bench Scale < 100g)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: If dust is airborne, don a respirator.[1][3]

  • Neutralize: Do not just wipe.[1] Cover the spill with a dry absorbent (vermiculite or sand).[1]

  • Clean: Scoop into a waste container. Wipe the surface with dilute acetic acid (vinegar) to neutralize residual amine, followed by water.[1]

Disposal Protocol
  • Classification: Hazardous Chemical Waste (Alkaline/Organic).[1]

  • Segregation: Do NOT mix with acidic waste streams.[1] This can generate heat and pressure in the waste drum.[1]

  • Labeling: Clearly label as "this compound - Basic Organic Solution."

References

  • PubChem. (2025).[1] Compound Summary: this compound (CAS 14002-34-7).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). (2023).[1] Registration Dossier: Amine compounds and skin irritation mechanisms. Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.